molecular formula C17H19NO3 B13390400 Benzyl-O-benzyl-serine

Benzyl-O-benzyl-serine

Cat. No.: B13390400
M. Wt: 285.34 g/mol
InChI Key: FVRIECPGKNPENC-UHFFFAOYSA-N
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Description

Benzyl-O-benzyl-serine is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(benzylamino)-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)

InChI Key

FVRIECPGKNPENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Benzyl-O-benzyl-serine chemical structure and properties

Technical Guide: this compound ( -benzyl- -benzyl-L-serine)

Structure, Synthesis, and Applications in Asymmetric Catalysis & Drug Design

Executive Summary

This compound (specifically


-benzyl-

-benzyl-L-serine


This unique substitution pattern renders it an essential precursor for chiral amino alcohols and ligands used in asymmetric catalysis. Its structural rigidity and lipophilicity allow it to serve as a robust chiral auxiliary, while the orthogonal reactivity of the secondary amine and ether-protected alcohol facilitates versatile downstream functionalization.

Chemical Structure & Physicochemical Properties

Structural Identity

The compound consists of an L-serine core where the side-chain hydroxyl is protected as a benzyl ether, and the

12
  • IUPAC Name: (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid

  • Common Synonyms: Bzl-L-Ser(Bzl)-OH;

    
    -benzyl-
    
    
    -benzyl-L-serine[1]
  • CAS Number: 201209-83-8[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 285.34 g/mol [3]

Key Properties Table
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 178 – 197 °C (Decomposition dependent)
Solubility Soluble in DMF, DMSO, MeOH (warm); sparingly soluble in water
pKa (Predicted) Carboxyl: ~2.10 | Amine: ~9.0
Chirality L-configuration (S) at the

-carbon
Stability Stable under standard conditions; hygroscopic.
Structural Visualization

The following diagram illustrates the connectivity and stereochemistry, highlighting the distinct


GFigure 1: Structural Components of N-benzyl-O-benzyl-serineSerineCoreL-Serine Core(Chiral Center)NBenzylN-Benzyl Group(Secondary Amine)SerineCore->NBenzylN-alkylationOBenzylO-Benzyl Group(Ether Linkage)SerineCore->OBenzylO-alkylationCarboxylCarboxylic Acid(COOH)SerineCore->CarboxylC-terminus

Synthesis Protocols

Strategic Analysis: Alkylation vs. Reductive Amination

Synthesizing


  • Direct Alkylation (Benzyl Chloride): Often leads to mixtures of mono- and di-

    
    -benzyl products.
    
  • Reductive Amination (Recommended): The reaction of

    
    -benzyl-serine with benzaldehyde in the presence of a reducing agent ensures selective mono-
    
    
    -benzylation
    .
Protocol: Reductive Amination Route

This protocol synthesizes



Reagents:
  • Starting Material:

    
    -benzyl-L-serine (H-Ser(Bzl)-OH)
    
  • Carbonyl Source: Benzaldehyde (1.05 eq)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    )
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) with 1% Acetic Acid

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve

      
      -benzyl-L-serine (10 mmol) in anhydrous MeOH (50 mL).
      
    • Add Benzaldehyde (10.5 mmol) and stir at room temperature for 1 hour.

    • Checkpoint: The solution may turn slightly yellow, indicating imine (Schiff base) formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add

      
       (12 mmol) in small portions.
      
    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench with 1N HCl (pH ~2) to destroy excess hydride and decompose the boron complex.

    • Neutralize to pH 7 with saturated

      
      .[4]
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

SynthesisFigure 2: Reductive Amination PathwayStartO-Benzyl-L-SerineStep1Imine Formation(+ Benzaldehyde)Start->Step1MeOH, RT, 1hStep2Reduction(+ NaBH3CN)Step1->Step20°C -> RT, 12hProductN-benzyl-O-benzyl-L-serineStep2->ProductWorkup & Purification

Applications in Drug Development & Catalysis

Precursor for Chiral Amino Alcohols

Reduction of the carboxylic acid moiety of



-benzyl-

-benzyl-serinol
  • Sphingosine Kinase Inhibitors: Mimics of the sphingosine backbone.

  • Chiral Ligands: Used in enantioselective addition of organozinc reagents to aldehydes.

Peptidomimetics

The

cis-peptide bond conformations
  • Turn Mimetics: Forcing peptide backbones into specific folding patterns.

  • Protease-Resistant Peptides:

    
    -alkylation reduces susceptibility to enzymatic cleavage.
    
Synthesis of Heterocycles

The compound serves as a scaffold for synthesizing enantiopure morpholines and oxazepines via intramolecular cyclization, valuable in psychotropic drug discovery.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

  • Shelf Life: 24 months if stored properly in a sealed container.

Safety Precautions
  • GHS Classification: Irritant (Skin/Eye).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Strong oxidizing agents.

References

  • ChemicalBook. (2023). BZL-SER(BZL)-OH (CAS 201209-83-8) Properties and Suppliers.[3] ChemicalBook.[4] Link

  • Chem-Impex International. (2012). This compound Product Data.[1][2][3][4][5][6] Chem-Impex. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78439229. PubChem. Link

  • Dutta, A. S., & Morley, J. S. (1971).[5] The Preparation of O-Benzyl-L-serine.[3][4][5][6] Journal of the Chemical Society C: Organic. Link

  • Shiraiwa, T., et al. (1998). Optical Resolution of N-Benzyl-DL-serine. Bioscience, Biotechnology, and Biochemistry.

Difference between Benzyl-O-benzyl-serine and O-benzyl-serine

Comparative Technical Analysis: -Benzyl-Serine vs. Benzyl- -Benzyl-Serine

Executive Summary & Nomenclature Disambiguation

In high-value organic synthesis and peptide chemistry, the precise distinction between serine derivatives is critical for yield optimization and pathway design. This guide contrasts two specific benzylated derivatives:

  • 
    -Benzyl-L-Serine (H-Ser(Bzl)-OH):  The side-chain protected derivative. It retains a free primary 
    
    
    -amine and a free carboxylic acid. It is a fundamental building block in Solid Phase Peptide Synthesis (SPPS).[1]
  • 
    -Benzyl-
    
    
    -Benzyl-L-Serine (Bzl-Ser(Bzl)-OH):
    The
    
    
    -bis-benzylated derivative. It features a secondary
    
    
    -amine and a protected side chain. It is primarily used as a chiral auxiliary or intermediate in the synthesis of complex peptidomimetics, not standard peptides.

Note on Ambiguity: The term "Benzyl-O-benzyl-serine" in catalog nomenclature (e.g., CAS 201209-83-8) refers to the


-benzyl

ester

Structural & Physicochemical Profile

The fundamental difference lies in the amine classification (Primary vs. Secondary) and the resulting lipophilicity and nucleophilicity.

Feature

-Benzyl-L-Serine

-Benzyl-

-Benzyl-L-Serine
Common Abbreviation H-Ser(Bzl)-OHBzl-Ser(Bzl)-OH
CAS Number 4726-96-9201209-83-8
Molecular Formula


Molecular Weight 195.22 g/mol 285.34 g/mol
Amine Type Primary (

)
Secondary (

)
Solubility Water (Moderate), MeOH (High)DCM (High), Water (Low), EtOAc (High)
pKa (Amine) ~9.1 (Typical for

-amino acids)
~8.5 (Lower due to N-benzyl inductive effect)
Chiral Integrity Prone to racemization if activated improperlyStable, often used to induce chirality
Structural Visualization

The following diagram illustrates the structural divergence and the functional implications of the

Gcluster_0Functional ConsequenceSerineL-Serine(Native)OBzlO-Benzyl-Serine(H-Ser(Bzl)-OH)Primary Amine (-NH2)Ether Side ChainSerine->OBzlSelective O-Alkylation(Side Chain Protection)NBzlN-Benzyl-O-Benzyl-Serine(Bzl-Ser(Bzl)-OH)Secondary Amine (-NH-Bn)Ether Side ChainOBzl->NBzlReductive Amination(PhCHO, NaBH4)OBzl_NoteHigh NucleophilicityStandard CouplingOBzl->OBzl_NoteNBzl_NoteSteric HindranceSpecialized CouplingNBzl->NBzl_Note

Caption: Structural evolution from Serine to its mono- and bis-benzylated forms, highlighting the shift from primary to secondary amine reactivity.

Synthetic Utility & Reactivity[1][2][3]

A. -Benzyl-Serine (The "Standard" Block)

This derivative is the workhorse of peptide chemistry. The benzyl ether on the side chain is stable to:

  • TFA (Trifluoroacetic acid): Used in Boc chemistry deprotection.[2]

  • Basic conditions: Used in Fmoc deprotection.

It is cleaved only by strong acids (HF, HBr/AcOH) or catalytic hydrogenolysis (

  • Primary Use: Synthesis of peptides containing Serine where the hydroxyl group must be masked to prevent

    
    -acylation (branching).
    
  • Coupling Logic: Because the

    
    -amine is primary, it couples rapidly with activated esters (e.g., HBTU/DIEA) with minimal steric hindrance.
    
B. -Benzyl- -Benzyl-Serine (The "Specialist" Block)

The addition of the

  • Secondary Amine Sterics: The

    
    -benzyl group introduces significant steric bulk. Standard peptide coupling reagents (HATU, PyBOP) often fail or proceed very slowly, leading to low yields or racemization.
    
  • Nucleophilicity: While secondary amines are generally more basic, the steric crowding around the

    
    -carbon makes this derivative a poor nucleophile for standard acylation.
    
  • Primary Use:

    • Chiral Auxiliaries: Used to synthesize chiral ligands for asymmetric catalysis.

    • Peptidomimetics: Introduction of

      
      -benzyl groups into a peptide backbone increases proteolytic stability (resistance to enzymatic cleavage) and membrane permeability.
      
    • Reductive Precursors: Often reduced further to the amino alcohol (N-benzyl-O-benzyl-serinol) for use in small molecule drug synthesis.

Experimental Protocols

Protocol 1: Synthesis of -Benzyl- -Benzyl-L-Serine

Context: Converting the mono-protected O-Bzl-Ser into the bis-protected form via Reductive Amination.

Reagents:

  • 
    -Benzyl-L-Serine (1.0 eq)
    
  • Benzaldehyde (1.1 eq)

  • Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    ) (1.5 eq)
  • Solvent: Methanol (MeOH) or MeOH/DCM mixture.

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve

    
    -Benzyl-L-Serine in anhydrous MeOH. Add Benzaldehyde. If the amino acid is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free the amine.
    
  • Equilibration: Stir at Room Temperature (RT) for 1–2 hours. The solution may turn slightly yellow, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Cautiously add

    
     in small portions.
    
    • Expert Insight:

      
       is preferred over 
      
      
      because it selectively reduces the imine without reducing the excess aldehyde to benzyl alcohol, though
      
      
      is cheaper and faster if stoichiometry is strictly controlled.
  • Quenching: Stir for 4 hours at RT. Quench with water or 1N HCl (dropwise) to destroy excess hydride.

  • Workup: Evaporate MeOH. Extract the aqueous residue with DCM (x3). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica column (DCM:MeOH gradient).

Protocol 2: Deprotection (Global Hydrogenolysis)

Context: Removing BOTH benzyl groups to regenerate L-Serine or a derivative.

System:

  • Dissolve the benzylated substrate in MeOH. Add 5% acetic acid to protonate the amine (prevents catalyst poisoning).

  • Add 10% Pd/C (10-20% by weight of substrate) under inert atmosphere (

    
    ).
    
  • Purge with

    
     gas. Stir vigorously for 12–24 hours.
    
  • Critical Difference:

    • 
      -Benzyl ether cleaves relatively fast (4-6 hours).
      
    • 
      -Benzyl amine cleaves slower (requires longer time or elevated pressure/temperature).
      
  • Filter through Celite to remove Pd/C. Concentrate filtrate.

Decision Matrix: Which Derivative to Use?

Use the following logic flow to select the correct reagent for your study.

DecisionTreeStartSelect Serine DerivativeQ1Is the goal Peptide Synthesis(Amide bond formation)?Start->Q1YesPeptideStandard SPPS/Solution PhaseQ1->YesPeptideYesNoPeptideLigand/Drug Core SynthesisQ1->NoPeptideNoResult1Use O-Benzyl-Serine(H-Ser(Bzl)-OH)*Primary amine allows facile coupling*YesPeptide->Result1Q2Do you need a Secondary Amineor Chiral Auxiliary?NoPeptide->Q2Result2Use N-Benzyl-O-Benzyl-Serine(Bzl-Ser(Bzl)-OH)*Stable chiral scaffold*Q2->Result2YesResult3Consider Benzyl Ester(H-Ser(Bzl)-OBzl)*If C-terminus protection needed*Q2->Result3No (Need C-term protection)

Caption: Selection logic for Serine derivatives based on synthetic intent (Peptide vs. Small Molecule).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Definitive source on Benzyl ether stability and deprotection).

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate.[3][4] Tetrahedron Letters, 36(20), 3465-3468. [Link] (Protocol for selective deprotection).

Precision in Peptide Nomenclature: Dissecting Bzl-Ser(Bzl)-OH and H-Ser(Bzl)-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide chemistry, the precise placement of the "Bzl" (Benzyl) abbreviation within a chemical string dictates the molecule's entire reactivity profile. This guide dissects two structurally distinct serine derivatives: Bzl-Ser(Bzl)-OH (


-Dibenzylserine) and H-Ser(Bzl)-OBzl  (

-Benzylserine benzyl ester).

While both share the benzyl moiety, they occupy opposite ends of the synthetic spectrum: one is a secondary amine free acid, and the other is a primary amine ester. This guide clarifies their nomenclature, structural properties, and specific applications in solution-phase peptide synthesis.

Part 1: Structural Anatomy & Nomenclature Decoder

To the uninitiated, peptide nomenclature strings can appear interchangeable. However, the syntax follows strict IUPAC-IUB rules where position determines function.

The Nomenclature Logic
  • Prefix (Left): Denotes

    
    -terminal modification.
    
    • H- = Free amine (

      
      ).
      
    • Bzl- =

      
      -Benzyl alkylation (
      
      
      
      ). Note: This creates a secondary amine.
  • Parentheses (...): Denotes Side-chain protection.

    • (Bzl) = Benzyl ether (on Serine's hydroxyl group).

  • Suffix (Right): Denotes

    
    -terminal modification.
    
    • -OH = Free carboxylic acid (

      
      ).
      
    • -OBzl = Benzyl ester (

      
      ).
      
Visual Structure Analysis

The following diagram parses the chemical strings into their constituent functional groups.

NomenclatureBreakdown cluster_0 Compound A: H-Ser(Bzl)-OBzl cluster_1 Compound B: Bzl-Ser(Bzl)-OH Title Structural Parsing of Serine Derivatives NodeA_Name H-Ser(Bzl)-OBzl NodeA_N H- (Free Primary Amine) NodeA_Name->NodeA_N NodeA_Side (Bzl) (Side Chain Ether) NodeA_Name->NodeA_Side NodeA_C -OBzl (C-Term Benzyl Ester) NodeA_Name->NodeA_C NodeB_Name Bzl-Ser(Bzl)-OH NodeB_N Bzl- (N-Benzyl Secondary Amine) NodeB_Name->NodeB_N NodeB_Side (Bzl) (Side Chain Ether) NodeB_Name->NodeB_Side NodeB_C -OH (Free Carboxylic Acid) NodeB_Name->NodeB_C

Caption: Structural decomposition of H-Ser(Bzl)-OBzl (Amine Component) vs. Bzl-Ser(Bzl)-OH (Acid Component).

Part 2: Detailed Chemical Analysis

H-Ser(Bzl)-OBzl (The Amine Component)[1][2]
  • Chemical Name:

    
    -Benzyl-L-serine benzyl ester.
    
  • Common Salts: Hydrochloride (CAS 63024-01-1) or

    
    -Tosylate (CAS 67321-05-5).
    
  • Role: This is a standard building block for Solution Phase Peptide Synthesis . Because the Carboxyl group is protected as a benzyl ester (OBzl), it cannot react. The Amine is free (

    
    ), making this the Nucleophile  in coupling reactions.
    
  • Deprotection: The C-terminal ester and the side-chain ether can be removed simultaneously via catalytic hydrogenation (

    
    ) or strong acid (HF/TFMSA), yielding free Serine.
    
Bzl-Ser(Bzl)-OH (The N-Alkylated Acid)[3][4]
  • Chemical Name:

    
    -Benzyl-
    
    
    
    -benzyl-L-serine (CAS 201209-83-8).[1]
  • Role: This is a specialized intermediate. The amine is alkylated with a benzyl group, making it a Secondary Amine .

  • Reactivity Implication:

    • Steric Hindrance: Coupling to this secondary amine is difficult due to the bulky benzyl group.

    • Racemization Risk:

      
      -alkyl amino acids are more prone to racemization during activation than their carbamate-protected counterparts (like Boc or Fmoc).
      
  • Critical Distinction (The "Z" Trap):

    • Researchers often write "Bzl-" when they actually mean "Z-" (Benzyloxycarbonyl).

    • Z-Ser(Bzl)-OH is a standard carbamate-protected amino acid used in synthesis.

    • Bzl-Ser(Bzl)-OH is the

      
      -alkylated species described here.[1]
      
    • Always verify the CAS number to ensure you are not purchasing the wrong starting material.

Comparative Data Table
FeatureH-Ser(Bzl)-OBzlBzl-Ser(Bzl)-OH
CAS Number 63024-01-1 (HCl salt)201209-83-8
Amine Type Primary (

)
Secondary (

)
C-Terminus Benzyl Ester (Protected)Carboxylic Acid (Free)
Synthetic Role Amine Component (Nucleophile)Carboxyl Component (Electrophile)
Solubility Water (moderate), MeOH, DMFDCM, DMF, insol. in Water
Main Use C-terminal residue in solution phasePeptidomimetics / N-alkylated peptides

Part 3: Synthetic Workflow & Protocols

The following protocol demonstrates the standard usage of H-Ser(Bzl)-OBzl in a solution-phase coupling reaction. This workflow assumes the user intends to couple this unit to a Boc-protected amino acid (e.g., Boc-Ala-OH).

Protocol: Solution Phase Coupling via EDC/HOBt

Objective: Synthesize Boc-Ala-Ser(Bzl)-OBzl .

Reagents Required:
  • Amine Component: H-Ser(Bzl)-OBzl

    
    HCl (1.0 eq)
    
  • Carboxyl Component: Boc-Ala-OH (1.1 eq)

  • Coupling Agents: EDC

    
    HCl (1.1 eq), HOBt (1.1 eq)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:
  • Activation:

    • Dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.1 eq) in minimal dry DMF/DCM at 0°C.

    • Add EDC

      
      HCl (1.1 eq). Stir for 15 minutes at 0°C to form the active ester.
      
  • Neutralization of Salt:

    • In a separate vial, dissolve H-Ser(Bzl)-OBzl

      
      HCl (1.0 eq) in DMF.
      
    • Add DIPEA (2.5 eq) to neutralize the HCl salt and liberate the free amine.

  • Coupling:

    • Add the neutralized Serine solution to the activated Alanine solution.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS.

  • Work-up (Self-Validating Step):

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Acid Wash: Wash with 5% citric acid or 1N HCl (Removes unreacted amine and DIPEA).

    • Base Wash: Wash with 5%

      
       (Removes unreacted acid and HOBt).
      
    • Brine Wash: Wash with saturated NaCl (Removes water).

    • Dry over

      
      , filter, and concentrate.
      
  • Result:

    • You obtain Boc-Ala-Ser(Bzl)-OBzl .

    • The C-terminus is still protected as a Benzyl Ester.

    • The Side-chain is still protected as a Benzyl Ether.

Reaction Pathway Diagram

CouplingPathway BocAla Boc-Ala-OH (Acid Component) Activation Activation (EDC/HOBt) BocAla->Activation SerEster H-Ser(Bzl)-OBzl (Amine Component) Coupling Coupling (DIPEA, DMF) SerEster->Coupling Activation->Coupling Product Boc-Ala-Ser(Bzl)-OBzl (Fully Protected Dipeptide) Coupling->Product Amide Bond Formation

Caption: Synthesis of a dipeptide using H-Ser(Bzl)-OBzl as the nucleophile.

Part 4: Troubleshooting & "The Z Trap"

The "Z" (Cbz) Confusion

A major source of error in procuring these materials is the confusion between Bzl- (Benzyl alkyl) and Z- (Benzyloxycarbonyl).

  • Z-Ser(Bzl)-OH:

    • Structure:

      
      .
      
    • Use: Standard N-protected amino acid for synthesis.

    • Stability: The Z-group is a carbamate, stable to basic conditions, removed by hydrogenation or strong acid (HBr/AcOH).

  • Bzl-Ser(Bzl)-OH:

    • Structure:

      
      .
      
    • Use: Synthesis of N-alkylated peptides.

    • Stability: The N-Benzyl group is an amine substituent. It is not removed by mild acid. It requires catalytic hydrogenation to remove.

Verification Step: Before adding "Bzl-Ser-OH" to a reaction, check the NMR.

  • Z-Group: Shows a carbonyl peak in Carbon NMR (~156 ppm) and a doublet for the

    
     protons in Proton NMR.
    
  • N-Bzl Group: Shows no carbonyl peak for the protecting group; the

    
     protons often appear as a singlet or AB system closer to 3.5-4.0 ppm depending on pH.
    

References

  • ChemicalBook. (n.d.).[2] O-Benzyl-L-serine (CAS 4726-96-9) and H-Ser(Bzl)-OBzl derivatives. Retrieved from

  • ChemicalBook. (n.d.).[2] BZL-SER(BZL)-OH (CAS 201209-83-8).[1][3][4] Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Standard reference for protecting group stability).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Benzyl ether and ester cleavage).

Sources

Molecular weight and formula of N,O-dibenzyl-serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,O-Dibenzyl-L-serine (also designated as


-benzyl-

-benzyl-L-serine) is a specialized chiral intermediate used in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical agents. Unlike the more common

-benzyl-L-serine, the

-dibenzyl derivative features benzyl protection on both the side-chain hydroxyl and the

-amine. This dual-protection motif renders it highly lipophilic and prevents zwitterionic chelation in specific metal-catalyzed couplings, making it a critical building block for non-natural amino acid synthesis.

This guide details the molecular specifications, validated synthetic pathways, and experimental protocols for researchers utilizing this compound in high-purity applications.

Physicochemical Characterization

Molecular Specifications

The fundamental chemical identity of N,O-dibenzyl-serine is defined by the benzylation of the two nucleophilic centers of the serine backbone.

PropertySpecificationNotes
IUPAC Name (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acidAssumes L-isomer configuration
Common Name N,O-Dibenzyl-L-serine
Molecular Formula

Molecular Weight 285.34 g/mol Free Acid
CAS Registry Not widely listed as free acid; see 746598-47-0 (Methyl Ester HCl)Often prepared in situ or used as ester
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in WaterLipophilicity increases significantly vs. native serine
pKa (Predicted) Carboxyl: ~2.1; Amine: ~9.0Secondary amine is slightly more basic than primary
Structural Logic

The molecule consists of a serine core where:

  • The Side Chain Oxygen (

    
    )  is ether-linked to a benzyl group, providing stability against basic hydrolysis compared to esters.
    
  • The

    
    -Nitrogen (
    
    
    
    )
    is alkylated with a benzyl group, converting the primary amine to a secondary amine. This reduces hydrogen bonding potential and alters the reactivity profile in peptide coupling.

Synthetic Methodology

The synthesis of N,O-dibenzyl-serine requires a strategic approach to prevent over-alkylation (quaternization) of the amine or racemization of the


-center.
Primary Route: Reductive Amination of O-Benzyl-Serine

The most robust protocol utilizes O-Benzyl-L-Serine as the starting material. Direct alkylation with benzyl halides is often uncontrolled; therefore, reductive amination with benzaldehyde is the preferred method for introducing the


-benzyl group.

Reaction Scheme:

  • Starting Material: O-Benzyl-L-Serine (

    
    ).
    
  • Reagent: Benzaldehyde (

    
    ) + Reducing Agent (
    
    
    
    or
    
    
    ).
  • Mechanism: Formation of a Schiff base (imine) followed by selective hydride reduction.

Visualization of Synthetic Workflow

SynthesisPath Start L-Serine Inter1 O-Benzyl-L-Serine (Copper Complex Method) Start->Inter1 1. CuSO4, NaOH 2. PhCH2Cl 3. HCl (Release) Inter2 Schiff Base Intermediate Inter1->Inter2 PhCHO, MeOH Dehydration Product N,O-Dibenzyl-L-Serine Inter2->Product NaBH3CN Reduction

Figure 1: Stepwise synthetic pathway from native L-Serine to N,O-Dibenzyl-L-Serine via O-benzylation and subsequent reductive amination.

Experimental Protocols

Protocol: Reductive N-Benzylation of O-Benzyl-L-Serine

Objective: Selective mono-benzylation of the


-amine.

Materials:

  • O-Benzyl-L-Serine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve O-Benzyl-L-Serine in anhydrous methanol (0.2 M concentration). Add Benzaldehyde (1.05 eq).

  • Equilibration: Stir the mixture at room temperature for 1 hour. In some cases, adding molecular sieves (3Å) helps drive imine formation by removing water.

  • Reduction: Cool the solution to 0°C. Cautiously add

    
     (1.5 eq) in small portions.
    
    • Note: Acetic acid may be added to adjust pH to ~5-6, optimizing the imine reduction rate.

  • Quenching: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench with water.

  • Workup: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      
    • Major fragment: Loss of carboxyl group or benzyl cation (

      
      ).
      
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Multiplet at

      
       7.2–7.4 ppm (10H, two phenyl rings).
      
    • Benzylic Protons:

      • 
        -Benzyl: Singlet or AB quartet at 
        
        
        
        ~4.5 ppm (2H).
      • 
        -Benzyl: Singlet or AB quartet at 
        
        
        
        ~3.8 ppm (2H).
    • 
      -Proton:  Triplet/Multiplet at 
      
      
      
      ~3.4–3.6 ppm.

Applications in Drug Development[1][2]

Chiral Building Blocks

N,O-dibenzyl-serine serves as a robust chiral scaffold. The bulky benzyl groups provide steric shielding, which is advantageous in:

  • Asymmetric Synthesis: Directing the stereochemistry of subsequent additions to the carbonyl center.

  • Peptidomimetics: The

    
    -benzyl group prevents the formation of standard hydrogen-bonded secondary structures (like 
    
    
    
    -helices), allowing researchers to introduce "kinks" or specific conformational constraints into peptide drugs.
Precursor for Heterocycles

This molecule is a direct precursor for the synthesis of aziridines and oxazolidinones .

  • Mechanism: Activation of the carboxylic acid followed by intramolecular cyclization can yield chiral oxazolidinones, widely used as auxiliaries (Evans auxiliaries) or antibiotic pharmacophores.

References

  • Sigma-Aldrich. N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride Product Page. Retrieved from

  • PubChem. O-Benzyl-L-serine (Precursor Compound). National Library of Medicine. Retrieved from

  • ChemicalBook. O-Benzyl-L-Serine Synthesis and Properties. Retrieved from

  • BenchChem. Synthesis of Serine Derivatives: Technical Guide. Retrieved from

Benzyl-O-benzyl-serine melting point and physical appearance

Technical Monograph: Physicochemical Profiling of Benzyl- -benzyl-serine

Chemical Identity & Nomenclature

"Benzyl-


-Benzyl-

-benzyl-L-serine

  • IUPAC Name: (

    
    )-2-(Benzylamino)-3-(benzyloxy)propanoic acid[1]
    
  • Common Abbreviation: Bzl-Ser(Bzl)-OH[2][3]

  • CAS Number: 201209-83-8 (Free Acid)[3]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    []
    
  • Molecular Weight: 285.34 g/mol [3]

Structural Clarification

Researchers must distinguish this compound from similar derivatives:

  • 
    -Cbz-
    
    
    -benzyl-serine (Z-Ser(Bzl)-OH):
    Contains a carbamate (Cbz) on the nitrogen, not a benzyl group. MP ~113-114°C.
  • 
    -Benzyl-serine benzyl ester (H-Ser(Bzl)-OBzl):  Benzyl group on the C-terminus, not the N-terminus.
    

Physical Properties & Melting Point Data[2][6]

The physical appearance and melting point depend heavily on the salt form or ester derivative used. The free acid is often zwitterionic and may not exhibit a sharp melting point compared to its stabilized salts.

Comparative Data Table
Derivative FormCAS NumberPhysical AppearanceMelting Point (Experimental)Solubility Profile
Methyl Ester Oxalate 746598-47-0 White crystalline powder 133 – 139 °C [1]Soluble in MeOH, Water (warm)
Benzyl Ester N/AColorless oil [2]N/A (Liquid at RT)Soluble in DCM, EtOAc, Et₂O
Free Acid 201209-83-8White to off-white solidDecomposes >150°C (Predicted)Soluble in dilute acid/base

Critical Note: For rigorous characterization, the Methyl Ester Oxalate salt is the preferred derivative due to its sharp, reproducible melting point range of 133–139°C . The free acid's melting point is often broad due to zwitterionic interactions and potential decarboxylation at high temperatures.

Synthesis & Purification Workflow

The synthesis of



Reaction Pathway Diagram

GStartL-SerineStep1O-Benzyl-L-Serine(H-Ser(Bzl)-OH)Start->Step1Selective O-BenzylationStep2Reductive Amination(PhCHO, NaBH3CN)Step1->Step2BenzaldehydeProductN-Benzyl-O-benzyl-L-serine(Free Acid)Step2->ProductIsolationDerivEsterification(MeOH, Oxalic Acid)Product->DerivStabilizationFinalMethyl Ester Oxalate Salt(Crystalline Solid)Deriv->FinalCrystallization

Figure 1: Synthetic route from L-Serine to the crystalline N-Benzyl-O-benzyl-L-serine methyl ester oxalate.

Experimental Protocols

Protocol A: Recrystallization of Methyl Ester Oxalate Salt

This protocol ensures the isolation of high-purity material matching the reference melting point of 133–139°C.

Reagents:

  • Crude

    
    -Benzyl-
    
    
    -benzyl-L-serine methyl ester oxalate
  • Methanol (HPLC Grade)

  • Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of the crude oxalate salt in a 50 mL Erlenmeyer flask. Add minimum boiling Methanol (~5-8 mL) until the solid completely dissolves.

  • Filtration (Optional): If the solution is cloudy, filter hot through a glass frit to remove insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner wall of the flask with a glass rod.

  • Precipitation: Add Diethyl Ether dropwise (approx. 2-5 mL) to the methanol solution until a persistent turbidity is observed.

  • Crystallization: Store the flask at 4°C for 12–16 hours.

  • Collection: Filter the white crystals using vacuum filtration. Wash the cake with cold Diethyl Ether (2 x 5 mL).

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

  • Validation: Measure the melting point. A range of 133–139°C confirms purity >98%.

Protocol B: Handling the Benzyl Ester (Oil)

The benzyl ester derivative is a colorless oil and prone to oxidation.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Usage: For precise stoichiometry, weigh the oil into a tared flask rather than relying on volumetric transfer due to viscosity changes with temperature.

Stability & Storage

  • Hygroscopicity: The oxalate salt is non-hygroscopic, whereas the hydrochloride salt can be deliquescent.

  • Temperature: Store solid derivatives at 2–8°C for long-term stability.

  • Light Sensitivity: Benzyl ethers can be sensitive to light over extended periods; store in amber vials.

References

  • Sigma-Aldrich (Merck). Product Specification: N-Benzyl-O-benzyl-L-serine methyl ester oxalate (CAS 746598-47-0). Accessed 2024.[5]

  • Marchal, E., et al. (2014). "The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines."[6][7] Canadian Journal of Chemistry, 92(11), 1175–1185. (Describes the isolation of the benzyl ester as a colorless oil).[6][7]

  • Chem-Impex International. Product Data: N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride.

Methodological & Application

Comprehensive Guide to the Synthesis of N-benzyl-O-benzyl-serine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides detailed protocols and expert insights for the synthesis of N-benzyl-O-benzyl-serine, a crucial orthogonally protected amino acid for applications in peptide synthesis, drug discovery, and medicinal chemistry. The strategic installation of benzyl groups on both the amine and hydroxyl functionalities of serine offers a robust protecting group strategy, enabling the selective deprotection of either the N-terminus, C-terminus, or the side chain, which is paramount for the construction of complex peptides and peptidomimetics.[1][2]

This document delves into two primary synthetic routes, elucidating the chemical principles that underpin each methodological choice. The protocols are designed to be self-validating, with integrated checkpoints and characterization guidance to ensure the successful synthesis of the target compound.

Strategic Considerations in Serine Protection

The synthesis of N,O-disubstituted serine derivatives requires careful planning to ensure regioselectivity and to prevent undesirable side reactions, such as racemization. The benzyl group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenation.[3] The two main strategies for the synthesis of N-benzyl-O-benzyl-serine involve a sequential protection of the functional groups, with the order of protection significantly influencing the overall efficiency and scalability of the synthesis.

Protocol 1: Exhaustive Benzylation of L-Serine

This protocol outlines a direct approach to N-benzyl-O-benzyl-serine via the exhaustive benzylation of L-serine in a one-pot reaction. This method is advantageous in its simplicity and reduced number of synthetic steps.

Workflow for Protocol 1

cluster_0 Protocol 1: Exhaustive Benzylation A L-Serine B Dissolution in KOH/Ethanol/Water A->B Step 1 C Addition of Benzyl Chloride & Tetrabutylammonium Iodide B->C Step 2 D Reflux C->D Step 3 E Work-up and Extraction D->E Step 4 F Crystallization E->F Step 5 G N-benzyl-O-benzyl-serine F->G Final Product

Caption: Workflow for the one-pot synthesis of N-benzyl-O-benzyl-serine.

Detailed Experimental Protocol
  • Dissolution of L-Serine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-Serine (1.0 eq) and tetrabutylammonium iodide (0.1 eq) in a 3M solution of potassium hydroxide (KOH) in a 1:1 mixture of water and ethanol.[4]

  • Addition of Benzylating Agent: To the stirred solution, add benzyl chloride (6.0 eq) dropwise. The tetrabutylammonium iodide acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. After this period, add an additional portion of KOH (1.0 eq) and continue to reflux for another hour.[4]

  • Work-up and Extraction: After cooling to room temperature, dissolve the resulting white precipitate by adding water. Extract the aqueous solution with toluene (3 x volumes). Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Crystallization: Evaporate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography. Dissolve the purified product in water, adjust the pH to 5 with 1M HCl, and store in a refrigerator for 2 days to induce crystallization. Filter the white crystals to obtain N-benzyl-O-benzyl-serine.[4]

Quantitative Data for Protocol 1
ParameterValue
L-Serine1.0 eq
Benzyl Chloride6.0 eq
Potassium Hydroxide7.0 eq (initial) + 1.0 eq (additional)
Tetrabutylammonium Iodide0.1 eq
Reaction Time2 hours
Typical Yield~70-80%
Mechanistic Rationale

The reaction proceeds via a Williamson ether synthesis for the O-benzylation and a nucleophilic substitution for the N-benzylation.[5][6] The strongly basic conditions deprotonate both the hydroxyl and amino groups of serine, forming the corresponding alkoxide and amide anions. These nucleophiles then react with benzyl chloride in an SN2 fashion.[5][6] The use of a phase-transfer catalyst is crucial for bringing the benzyl chloride into close proximity with the deprotonated serine in the aqueous phase.

Protocol 2: Stepwise Protection via Reductive Amination and Williamson Ether Synthesis

This protocol employs a more controlled, stepwise approach, starting with the protection of the amine functionality via reductive amination, followed by the protection of the hydroxyl group. This method offers better control over the reaction and can be advantageous when dealing with more complex substrates.

Workflow for Protocol 2

cluster_1 Protocol 2: Stepwise Synthesis H L-Serine Methyl Ester I Reductive Amination with Benzaldehyde H->I Step 1 J N-benzyl-serine Methyl Ester I->J Intermediate K O-benzylation with Benzyl Bromide & NaH J->K Step 2 L N-benzyl-O-benzyl-serine Methyl Ester K->L Intermediate M Saponification (Ester Hydrolysis) L->M Step 3 N N-benzyl-O-benzyl-serine M->N Final Product

Caption: Stepwise synthesis of N-benzyl-O-benzyl-serine.

Detailed Experimental Protocol
  • N-Benzylation via Reductive Amination:

    • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.1 eq) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[7][8]

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate.

    • Purify the crude N-benzyl-serine methyl ester by column chromatography.

  • O-Benzylation via Williamson Ether Synthesis:

    • Dissolve the N-benzyl-serine methyl ester (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).[9]

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise.

    • Add benzyl bromide (1.5-2.0 eq) to the reaction mixture at 0°C and allow it to warm to room temperature while stirring until the reaction is complete (monitored by TLC).[9]

    • Quench the reaction at 0°C by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-benzyl-O-benzyl-serine methyl ester by silica gel column chromatography.[9]

  • Saponification of the Methyl Ester:

    • Dissolve the purified N-benzyl-O-benzyl-serine methyl ester in a mixture of methanol and water.

    • Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester hydrolysis is complete.

    • Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~7 and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, N-benzyl-O-benzyl-serine, by crystallization.

Quantitative Data for Protocol 2
Parameter (Step 1)Value
L-Serine Methyl Ester HCl1.0 eq
Benzaldehyde1.1 eq
Reducing AgentVaries
Typical Yield~85-95%
Parameter (Step 2)Value
N-benzyl-serine Methyl Ester1.0 eq
Sodium Hydride (60%)2.0 eq
Benzyl Bromide1.5-2.0 eq
Typical Yield~80-90%
Parameter (Step 3)Value
Base (LiOH or NaOH)1.0-1.2 eq
Typical Yield>95%
Mechanistic Rationale

This protocol separates the N- and O-benzylation steps. The initial reductive amination involves the formation of an imine intermediate between the primary amine of the serine ester and benzaldehyde, which is then reduced in situ to the secondary amine.[7][10] The subsequent Williamson ether synthesis proceeds as described in Protocol 1, but with the advantage of a non-basic N-terminus, which prevents potential side reactions. The final saponification is a standard ester hydrolysis to yield the desired carboxylic acid.

Trustworthiness and Self-Validation

For both protocols, it is imperative to monitor the progress of each reaction step using Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemical integrity of the final product should be assessed by chiral HPLC or by measuring the specific rotation if the starting material was enantiomerically pure.

References

  • The Science Behind O-Benzyl-L-serine Synthesis and its Applications. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • Chen, S. T., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-serine. Synthesis, 1989(01), 36-37.
  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023, June 2). ResearchGate.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure.
  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019, April 1). PMC - NIH.
  • Benzyl-L-serine. MedchemExpress.com.
  • Synthesis of O-benzyl-L-serine. Supporting Information.
  • O-BENZYL-L-SERINE synthesis. ChemicalBook.
  • The Preparation of O-Benzyl-L-serine. (1971). RSC Publishing.
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022, May 6). ACS Sustainable Chemistry & Engineering.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Benzyl Ethers. Protecting Groups - Organic Chemistry Portal.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018, September 28). Organic Chemistry Frontiers (RSC Publishing).
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Reductive amination. Wikipedia.
  • 1.2 Deprotection: The Concept of Orthogonal Sets.
  • Amino Acid Deriv
  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
  • Biogenic Nanoparticles: Synthesis, Characterisation and Applic
  • CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015, July).
  • 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
  • Synthesis of (Enantioenriched) Dibenzyl Thioethers and Disulfides via SN2 Nucleophilic Substitution of Quaternary Ammonium Salts.

Sources

Application Notes and Protocols for Utilizing Benzyl-O-benzyl-serine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Ser(Bn)-OBn in Peptide Chemistry

In the intricate landscape of solution-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success. For the incorporation of serine residues, a trifunctional amino acid, effective protection of the side-chain hydroxyl group is paramount to prevent undesirable side reactions and ensure the integrity of the final peptide product.[1][2] Benzyl-O-benzyl-serine, commonly denoted as Ser(Bn)-OBn, emerges as a valuable building block in this context. This doubly protected serine derivative, with a benzyl ether protecting the side-chain hydroxyl group and a benzyl ester protecting the C-terminus, offers a robust strategy for the seamless integration of serine into growing peptide chains in a solution-phase environment.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Ser(Bn)-OBn in solution-phase peptide synthesis. We will delve into the rationale behind its use, provide detailed protocols for its application, and discuss critical considerations for successful peptide assembly.

Core Principles: Why Benzyl Protection for Serine?

The strategic implementation of benzyl protecting groups for both the hydroxyl and carboxyl functionalities of serine is underpinned by several key advantages:

  • Prevention of Side Reactions: The primary role of the O-benzyl group is to shield the nucleophilic hydroxyl side-chain of serine. This protection is crucial to prevent O-acylation during the coupling of subsequent amino acids, a common side reaction that can lead to the formation of undesired branched peptides and purification challenges.[3]

  • Enhanced Solubility: The presence of two aromatic benzyl groups can enhance the solubility of the protected amino acid and intermediate peptide fragments in organic solvents commonly used in solution-phase synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[4][]

  • Stability: Benzyl ethers and esters exhibit substantial stability across a wide range of reaction conditions employed in peptide synthesis, including the acidic conditions often used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl).[6]

  • Simultaneous Deprotection: A significant advantage of the Ser(Bn)-OBn strategy is the ability to remove both the O-benzyl and C-terminal benzyl ester protecting groups simultaneously in a single step via catalytic hydrogenation.[6][7] This convergent deprotection simplifies the final deprotection and purification workflow.

Experimental Protocols

Peptide Coupling using Ser(Bn)-OBn

This protocol outlines a general procedure for the coupling of an N-terminally protected amino acid to the deprotected N-terminus of a peptide fragment ending with Ser(Bn)-OBn.

Materials and Reagents:

ReagentGradeSupplier (Example)
N-α-Protected Amino AcidPeptide SynthesisSigma-Aldrich
Peptide-Ser(Bn)-OBn fragmentN/ASynthesized
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide SynthesisMilliporeSigma
HOBt (Hydroxybenzotriazole)Peptide SynthesisAAPPTec
DIPEA (N,N-Diisopropylethylamine)AnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Dimethylformamide (DMF)AnhydrousJ.T.Baker

Step-by-Step Methodology:

  • Solubilization: Dissolve the N-α-protected amino acid (1.2 equivalents) and HBTU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Activation: To the solution from step 1, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling Reaction: In a separate flask, dissolve the Peptide-Ser(Bn)-OBn fragment (1.0 equivalent) in anhydrous DCM. To this solution, add the activated amino acid mixture from step 2.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the coupling reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting peptide fragment is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram of the Peptide Coupling Workflow:

PeptideCoupling cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification AA N-α-Protected Amino Acid Activated_Ester Activated Ester AA->Activated_Ester HBTU HBTU HBTU->Activated_Ester HOBt HOBt HOBt->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Coupled_Peptide Coupled Peptide Activated_Ester->Coupled_Peptide DCM Peptide_Ser_OBn Peptide-Ser(Bn)-OBn Peptide_Ser_OBn->Coupled_Peptide Workup Aqueous Work-up Coupled_Peptide->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Protected Peptide Purification->Final_Product

Caption: Workflow for the coupling of an N-α-protected amino acid to a peptide fragment terminating in Ser(Bn)-OBn.

Final Deprotection of Ser(Bn)-OBn Containing Peptides

This protocol describes the simultaneous removal of the O-benzyl and C-terminal benzyl ester protecting groups via catalytic transfer hydrogenation. This method is often preferred over traditional hydrogenation with hydrogen gas due to its milder conditions and operational simplicity.[8][9]

Materials and Reagents:

ReagentGradeSupplier (Example)
Protected PeptideN/ASynthesized
Palladium on Carbon (10% Pd/C)N/AStrem Chemicals
Ammonium FormateACS ReagentAlfa Aesar
Methanol (MeOH)AnhydrousEMD Millipore
Celite®N/ASigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the protected peptide (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (typically 10-20% by weight of the peptide).

  • Hydrogen Donor: Add ammonium formate (5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by HPLC or TLC to confirm the disappearance of the starting material.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude peptide can be purified by reverse-phase HPLC.

Diagram of the Deprotection Workflow:

DeprotectionWorkflow Protected_Peptide Protected Peptide (with Ser(Bn)-OBn) Reaction_Vessel Reaction Vessel (MeOH) Protected_Peptide->Reaction_Vessel Filtration Filtration through Celite® Reaction_Vessel->Filtration Reaction Completion Catalyst 10% Pd/C Catalyst->Reaction_Vessel H_Donor Ammonium Formate H_Donor->Reaction_Vessel Purification RP-HPLC Purification Filtration->Purification Final_Peptide Deprotected Peptide Purification->Final_Peptide

Caption: Workflow for the catalytic transfer hydrogenation deprotection of a peptide containing Ser(Bn)-OBn.

Critical Considerations and Troubleshooting

  • Racemization: While generally low with standard coupling reagents like HBTU/HOBt, the risk of racemization at the activated amino acid should always be considered, especially when coupling bulky residues.[10] The use of additives like OxymaPure® can further suppress epimerization.

  • Incomplete Deprotection: In some cases, particularly with sterically hindered peptides, the catalytic transfer hydrogenation may be sluggish. Increasing the catalyst loading or reaction time may be necessary. It is crucial to monitor the reaction to completion to avoid a mixture of partially deprotected products.

  • Catalyst Poisoning: Certain functional groups, such as sulfur-containing residues (cysteine and methionine), can poison the palladium catalyst. In such cases, alternative deprotection strategies or the use of catalyst-resistant protecting groups may be required.

  • Side Reactions during Deprotection: The reactive benzylic cations formed during deprotection can potentially alkylate sensitive residues like tryptophan.[11] The inclusion of scavengers, such as anisole or thioanisole, in the reaction mixture can mitigate this side reaction.

Conclusion

This compound is a highly effective and versatile building block for the incorporation of serine residues in solution-phase peptide synthesis. Its ability to prevent side reactions, enhance solubility, and undergo facile, simultaneous deprotection makes it a valuable tool for the synthesis of complex peptides. By following the detailed protocols and considering the critical parameters outlined in these application notes, researchers can confidently and efficiently utilize Ser(Bn)-OBn to achieve their synthetic goals in peptide chemistry and drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). The Science Behind O-Benzyl-L-serine Synthesis and its Applications. [Link]

  • National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

  • Vedantu. What are the advantages and disadvantages of a series class 12 physics CBSE. [Link]

  • YouTube. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. [Link]

  • Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. [Link]

  • ResearchGate. (2025, September 19). SYNTHESIS OF PEPTIDES OF l-SERINE. [Link]

  • ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]

  • National Institutes of Health. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

  • ResearchGate. (2025, August 10). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. [Link]

  • El-Pro. Advantages and disadvantages of series and parallel electrical circuits (part I). [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ACS Publications. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • YouTube. (2020, November 22). SCIENCE 8 Q1 Module 8 - Advantages and Disadvantages of Series and Parallel Connection | Part 1. [Link]

  • Scribd. Advantages and Disadvantages of A SERIES and PARALLEL Circuit. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Protheragen. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Erowid. CTH Removal of N-Benzyl Groups. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Sciencing. (2022, March 24). The Advantages & Disadvantages Of Series And Parallel Circuits. [Link]

  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Erowid. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link]

  • National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

Sources

Application Notes: Benzyl-O-benzyl-L-serine as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Benzyl-O-benzyl-L-serine

In the landscape of modern organic synthesis, the demand for enantiomerically pure molecules has driven the development of a sophisticated toolbox of chiral building blocks.[1] Among these, derivatives of natural amino acids serve as readily available, stereochemically defined starting materials. Benzyl-O-benzyl-L-serine, a fully protected derivative of L-serine, stands out as a particularly versatile and strategic synthon. Its core value lies in the orthogonal stability of its protecting groups, which allows chemists to unmask and manipulate the amine, carboxyl, and hydroxyl functionalities with high selectivity.

The L-serine backbone provides a foundational chiral center, while the dual benzyl groups offer robust protection under a wide range of reaction conditions, yet are susceptible to clean and efficient removal via catalytic hydrogenolysis.[2][3] This combination makes Benzyl-O-benzyl-L-serine an indispensable intermediate in fields ranging from peptide synthesis to the construction of complex, non-peptidic natural products and pharmaceuticals.[4][5] This guide provides an in-depth exploration of its synthesis, core applications, and detailed protocols, grounded in established chemical principles.

Synthesis and Physicochemical Profile

The preparation of Benzyl-O-benzyl-L-serine is a critical first step that leverages fundamental principles of functional group protection. While multi-step sequences involving N-protection, O-benzylation, and esterification are common for preparing serine derivatives, a direct and efficient method for creating the benzyl ester involves a Fischer-Speier esterification catalyzed by p-toluenesulfonic acid (p-TsOH).[6][7] This approach often yields the stable and highly crystalline p-toluenesulfonate salt, which is advantageous for purification and long-term storage.[8]

Table 1: Physicochemical Properties of O-Benzyl-L-serine Derivatives

Property Value Source
Compound Name L-Serine, O-(phenylmethyl)- PubChem
Synonyms O-Benzyl-L-serine, H-Ser(Bzl)-OH PubChem
CAS Number 4726-96-9 PubChem
Molecular Formula C₁₀H₁₃NO₃ PubChem
Molecular Weight 195.22 g/mol PubChem
Appearance White to off-white crystalline powder TCI

| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) |[3] |

Note: The table refers to the singly protected O-Benzyl-L-serine, as comprehensive data for the doubly protected Benzyl-O-benzyl-L-serine is less centralized. The principles of synthesis and deprotection remain analogous.

Protocol 1: Synthesis of L-Serine Benzyl Ester p-toluenesulfonate

This protocol describes the esterification of L-serine, a key step toward the fully benzylated product. The simultaneous O-benzylation can be less efficient under these conditions, often necessitating a subsequent O-benzylation step.

Causality: The use of a Dean-Stark apparatus with an azeotroping solvent (cyclohexane is a safer alternative to benzene) is crucial.[8] It actively removes water, the byproduct of esterification, thereby driving the reaction equilibrium towards the product according to Le Châtelier's principle. p-TsOH acts as a proton source, activating the carboxylic acid carbonyl for nucleophilic attack by benzyl alcohol.

  • Materials: L-serine, benzyl alcohol, p-toluenesulfonic acid monohydrate, cyclohexane, ethyl acetate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-serine (1 equiv.), p-toluenesulfonic acid monohydrate (1.2 equiv.), and benzyl alcohol (5 equiv.).

    • Add cyclohexane to fill the flask and the Dean-Stark trap.

    • Heat the mixture to reflux and continue for 4-6 hours, monitoring the collection of water in the trap.

    • Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Add ethyl acetate to the cooled mixture to precipitate the L-serine benzyl ester p-toluenesulfonate salt as a white solid.[8]

    • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Isolation L-Serine L-Serine Reflux in Cyclohexane Reflux in Cyclohexane L-Serine->Reflux in Cyclohexane Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reflux in Cyclohexane p-TsOH p-TsOH p-TsOH->Reflux in Cyclohexane Cooling Cooling Reflux in Cyclohexane->Cooling Dean-Stark Trap (Water Removal) Dean-Stark Trap (Water Removal) Precipitation (Ethyl Acetate) Precipitation (Ethyl Acetate) Cooling->Precipitation (Ethyl Acetate) Filtration Filtration Precipitation (Ethyl Acetate)->Filtration Serine Benzyl Ester TsOH Salt Serine Benzyl Ester TsOH Salt Filtration->Serine Benzyl Ester TsOH Salt

Caption: Workflow for the synthesis of L-serine benzyl ester p-toluenesulfonate salt.

Application in Peptide Synthesis

The primary application of serine derivatives like Benzyl-O-benzyl-L-serine is in peptide synthesis, where side-chain protection is non-negotiable to prevent undesired acylation of the hydroxyl group.[4]

Role in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

In the widely used Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, the benzyl ether serves as a stable side-chain protecting group. It is completely resistant to the mildly basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc deprotection.[9] This orthogonality is the cornerstone of successful peptide assembly. The fully protected building block, Fmoc-Ser(Bzl)-OBzl , can be synthesized and used directly in automated or manual synthesizers.

Protocol 2: N-Fmoc Protection of Serine Benzyl Ester

Causality: The reaction of an amino acid ester with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base like sodium bicarbonate creates a weakly basic aqueous environment. This facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the activated carbonyl of the Fmoc-OSu reagent.

  • Materials: L-serine benzyl ester p-toluenesulfonate salt, Fmoc-OSu, sodium bicarbonate, 1,4-dioxane, water.

  • Procedure:

    • Dissolve the serine benzyl ester salt (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in 1,4-dioxane.

    • Cool the amino acid solution to 0°C in an ice bath.

    • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the 1,4-dioxane under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with cold 1M HCl.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by silica gel chromatography if necessary.

Deprotection: Releasing the Native Peptide

The final step in SPPS is the "global deprotection," where all side-chain protecting groups and the resin linkage are cleaved. The benzyl groups on Benzyl-O-benzyl-serine are most effectively and cleanly removed by catalytic hydrogenolysis.

Causality: The surface of the palladium catalyst (Pd/C) adsorbs both the hydrogen gas and the benzyl ether/ester. This proximity facilitates the oxidative addition of the C-O bond to the palladium center, followed by hydrogenolysis, which cleaves the bond and releases the deprotected alcohol/acid and toluene as a byproduct.[10] This method is exceptionally mild and preserves the integrity of the peptide backbone.

Protocol 3: Global Deprotection via Catalytic Hydrogenolysis
  • Materials: Protected peptide, 10% Palladium on carbon (Pd/C), solvent (Methanol, Ethanol, or THF), hydrogen source (H₂ gas balloon or cylinder).

  • Procedure:

    • Dissolve the protected peptide in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% with respect to the substrate).[11] Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) when dry.

    • Securely attach a hydrogen-filled balloon to the flask.

    • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert atmosphere.[11]

    • Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with catalyst may be pyrophoric; do not allow it to dry completely in the air.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[11]

G Protected_Peptide Peptide-Ser(Bzl)-OBzl Reaction Vigorous Stirring @ Room Temp Protected_Peptide->Reaction H2_PdC H₂ Gas + Pd/C Catalyst H2_PdC->Reaction Solvent Methanol or Ethanol Solvent->Reaction Filtration Filter through Celite® Reaction->Filtration Final_Product Deprotected Peptide Filtration->Final_Product

Caption: Experimental workflow for benzyl group deprotection via catalytic hydrogenolysis.

Utility in Broader Asymmetric Synthesis

Beyond peptides, Benzyl-O-benzyl-L-serine is a gateway to other valuable chiral synthons. The protected serine core can be transformed into chiral aldehydes, which are powerful intermediates for constructing complex stereocenters.

Causality: Protecting the carboxyl group, for instance as an ortho ester, reduces the acidity of the α-proton. This is a critical manipulation that prevents racemization during the subsequent oxidation of the side-chain alcohol to an aldehyde.[12] This chiral serine-derived aldehyde can then undergo a variety of stereocontrolled carbonyl addition reactions (e.g., Grignard, Wittig) to build new carbon-carbon bonds, leading to a diverse array of non-proteinogenic amino acids and other chiral molecules.[12][13]

G A Benzyl-O-benzyl-L-serine B 1. Reduction (e.g., LiBH₄) 2. N-Protection (e.g., Boc) A->B C N-Boc-O-benzyl-L-serinol B->C D Mild Oxidation (e.g., Swern, DMP) C->D E Chiral Serine Aldehyde (Garner's Aldehyde Analogue) D->E F C-C Bond Formation (Grignard, Wittig, etc.) E->F G Diverse Non-proteinogenic Amino Acids & Chiral Molecules F->G

Caption: Transformation pathway of this compound into other chiral building blocks.

References

  • Synthesis of O-benzyl-L-serine - Supporting Information . Royal Society of Chemistry. Available at: [Link]

  • The Science Behind O-Benzyl-L-serine Synthesis and its Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Benzyl Deprotection of Alcohols . J&K Scientific LLC. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. Available at: [Link]

  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents . ResearchGate. Available at: [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. Available at: [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives . Journal of the American Chemical Society. Available at: [Link]

  • Dudley, G. B., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone . Molecules. Available at: [Link]

  • Liu, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis . National Institutes of Health. Available at: [Link]

  • Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? . ResearchGate. Available at: [Link]

  • Science About O-Benzyl protecting groups . Atlanchim Pharma. Available at: [Link]

  • Reductive amination . Wikipedia. Available at: [Link]

  • Chapman, C. J., & Miller, S. J. (2017). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms . National Institutes of Health. Available at: [Link]

  • Benzyl Protection . Common Organic Chemistry. Available at: [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and Its Conversion to Chiral -Amino Acid Derivatives . ACS Publications. Available at: [Link]

  • Dutta, A. S., & Morley, J. S. (1971). The Preparation of O-Benzyl-L-serine . RSC Publishing. Available at: [Link]

  • Methods for the synthesis of fmoc protected amines. Google Patents.

Sources

Synthesis of enantiomerically pure serine derivatives using Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Enantiomerically Pure Serine Derivatives Utilizing N,O-Dibenzyl-L-Serine

Authored by a Senior Application Scientist

Introduction: The Imperative for Chiral Purity in Serine Derivatives

The amino acid L-serine and its derivatives are fundamental components of numerous biologically active molecules, including peptide-based therapeutics, enzyme inhibitors, and complex natural products.[1][2] The precise three-dimensional arrangement of atoms—its stereochemistry—is paramount, as the biological activity of these molecules is often exclusive to a single enantiomer.[3][4] The synthesis of enantiomerically pure serine-containing compounds, therefore, presents a significant challenge: the reactive hydroxyl (-OH) and amino (-NH₂) groups must be temporarily masked with protecting groups to prevent unwanted side reactions and, critically, to preserve the delicate chiral center from racemization during chemical transformations.[2][5]

Among the arsenal of protected amino acids available to the synthetic chemist, N,O-Dibenzyl-L-serine (Bzl-Ser(Bzl)-OH) stands out as a versatile and robust building block.[6] This derivative features benzyl (Bzl) groups protecting both the α-amino and the side-chain hydroxyl functions. This dual-protection strategy not only renders the molecule stable for various coupling reactions but also enhances its solubility in common organic solvents, streamlining synthetic workflows.[6] This guide provides an in-depth exploration of the strategic use of Bzl-Ser(Bzl)-OH, detailing field-proven protocols for peptide bond formation and subsequent deprotection, ensuring the retention of absolute stereochemical integrity.

The Strategic Rationale: Why Employ a Dibenzyl Protection Scheme?

The selection of a protecting group strategy is one of the most critical decisions in synthetic chemistry. The efficacy of Bzl-Ser(Bzl)-OH is rooted in the distinct and reliable characteristics of the benzyl group.

  • The O-Benzyl Ether Side-Chain Protection : The hydroxyl group of serine is nucleophilic and can engage in undesirable side reactions during the activation of the carboxyl group for peptide coupling. The benzyl ether linkage is chemically robust, remaining inert to the basic and mildly acidic conditions typical of peptide synthesis, thereby preventing side-chain acylation or other modifications.[5]

  • The N-Benzyl Amine Protection : While less common in modern solid-phase peptide synthesis (SPPS) which favors Boc or Fmoc strategies, the N-benzyl group is highly effective in solution-phase synthesis.[7][8] Its stability allows for a wide range of chemical transformations to be performed on other parts of the molecule.

  • Synchronized Deprotection : A key advantage of this scheme is that both the N-benzyl and O-benzyl groups can typically be removed simultaneously in a single, clean step via catalytic hydrogenation.[9][10] This convergent approach enhances efficiency by reducing the number of synthetic steps required to reach the final, deprotected product.

Core Protocol I: Solution-Phase Peptide Coupling with Bzl-Ser(Bzl)-OH

This section details a representative protocol for the formation of a dipeptide bond between Bzl-Ser(Bzl)-OH and an amino acid ester, a fundamental step in the synthesis of more complex peptides.

Causality of the Experimental Design

The chosen method employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent. HBTU is a phosphonium-type reagent that efficiently activates the carboxylic acid of Bzl-Ser(Bzl)-OH, converting it into a highly reactive intermediate.[11] This activation is performed in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), which facilitates the reaction while minimizing the risk of racemization that can be induced by stronger bases.[9]

Experimental Workflow: Synthesis of Bzl-Ser(Bzl)-Ala-OMe

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Workup & Purification A Bzl-Ser(Bzl)-OH C Activated Bzl-Ser(Bzl)-O-HBTU Ester A->C in DMF, 0°C B HBTU + DIEA B->C E Protected Dipeptide Bzl-Ser(Bzl)-Ala-OMe C->E Add Amino Component D H-Ala-OMe (Amino Acid Ester) D->E Nucleophilic Attack F Reaction Mixture E->F G Aqueous Workup (e.g., NaHCO₃, brine) F->G H Column Chromatography G->H I Pure Bzl-Ser(Bzl)-Ala-OMe H->I G A Protected Dipeptide Bzl-Ser(Bzl)-Ala-OMe C Reaction Mixture in Methanol A->C B H₂ (gas) 10% Pd/C catalyst B->C D Filtration (remove Pd/C) C->D E Solvent Evaporation D->E F Final Product H-Ser-Ala-OMe E->F

Sources

Reaction conditions for coupling Benzyl-O-benzyl-serine

Application Note: Advanced Coupling Protocols for -Benzyl- -Benzyl-Serine Derivatives[1]

Strategic Overview & Chemical Context

Subject:



CAS:1

In the landscape of peptidomimetics and drug development,


-Benzyl-

-benzyl-serine
1

1

However, utilizing this building block introduces two competing synthetic antagonisms:

  • Steric Deactivation (The

    
    -Benzyl Problem):  The bulky benzyl group on the 
    
    
    -amine transforms the residue into a sterically hindered secondary amine, making acylation (coupling to this residue) kinetically difficult.
  • Electronic Instability (The

    
    -Benzyl/Serine Problem):  The serine side chain is prone to 
    
    
    -elimination (forming dehydroalanine) and racemization (via direct enolization), particularly when "forcing" conditions are applied to overcome the steric hindrance.

This guide provides optimized protocols to navigate this narrow therapeutic window, ensuring high coupling efficiency without compromising chiral integrity.

Critical Reaction Parameters

The Steric-Electronic Matrix

The choice of coupling reagent must balance activation power against the risk of epimerization.[1]

ParameterStandard Residue (e.g., Ala, Phe)

-Benzyl-

-Benzyl-Serine
Consequence
Nucleophilicity High (Primary Amine)Low (Secondary, Bulky) Requires HOAt/HATU or Acid Fluorides.[1]
Racemization Risk Low to ModerateHigh

-Bzl ether is electron-withdrawing; promotes

-proton acidity.[1]
Side Reactions Minimal

-Elimination
Strong bases (DBU, high % DIEA) trigger loss of Bzl-OH to form Dehydroalanine.[1]
Solvent Choice DMF/NMPDMF/DCM (1:1) DCM helps solubilize the hydrophobic benzyl groups and reduces aggregation.
Reagent Selection Logic
  • Avoid: Standard carbodiimides (DCC/DIC) alone. They are too slow for coupling to the

    
    -benzyl amine, leading to incomplete conversion.[1]
    
  • Preferred (Activation): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] These reagents generate the highly reactive -OAt ester.[1]

  • Preferred (Base): TMP (2,4,6-Collidine) or DIEA (Diisopropylethylamine).[1][2] Collidine is preferred for fragment couplings to minimize racemization, while DIEA is standard for stepwise synthesis.[1]

Experimental Protocols

Protocol A: Coupling TO -Benzyl- -Benzyl-Serine (The "Difficult" Step)

Scenario: You have a resin-bound or free carboxyl


next1

Reagents:

  • Amino Acid: Fmoc-AA-OH (5.0 eq)[1]

  • Activator: HATU (5.0 eq)

  • Additive: HOAt (5.0 eq) - Critical for secondary amines

  • Base: DIEA (10.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF.[1] Add DIEA.

    • Note: The color should turn yellow immediately.[1] Allow to activate for 30–60 seconds only. Longer activation risks formation of the guanidinium adduct.[1]

  • Reaction: Add the pre-activated mixture to the reactor containing the

    
    -Benzyl-
    
    
    -Benzyl-Serine component.
  • Incubation:

    • Microwave: 75°C for 10 minutes (25W). Warning: Check stability of O-Bzl group at >75°C.

    • Room Temp: Double coupling is mandatory. 2 x 2 hours.

  • Monitoring: Standard Kaiser tests (ninhydrin) will fail (false negative) because secondary amines do not react well with ninhydrin.

    • QC Method: Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.[1] A blue stain indicates unreacted secondary amine.[1]

  • Capping: If reaction is incomplete after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Coupling OF -Benzyl- -Benzyl-Serine (The "Racemization" Risk)

Scenario: You are attaching



1

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3.0 eq)[1]

  • Solvent: DMF/DCM (1:1)

Rationale: Using HATU here is risky.[1] The highly activated ester of the serine derivative, combined with the base required for HATU, dramatically increases the acidity of the

1DIC/Oxyma1

Step-by-Step Procedure:

  • Dissolution: Dissolve the

    
    -Benzyl-
    
    
    -Benzyl-Serine derivative in 1:1 DMF/DCM.
  • Activation: Add Oxyma Pure, followed by DIC. Stir for 2 minutes.

  • Addition: Add the mixture to the resin/amine component.[1]

  • Time: React for 60–90 minutes at Room Temperature.

  • QC: Monitor via LC-MS for the formation of the D-isomer (typically elutes slightly earlier/later than L-isomer on C18).

Visualization of Reaction Logic[1]

The following diagram illustrates the decision pathway for coupling sterically hindered

CouplingStrategyStartStart: Coupling ReactionCheckTypeIdentify Nucleophile (Amine)Start->CheckTypePrimaryPrimary Amine(Standard AA)CheckType->PrimaryNon-hinderedSecondarySecondary Amine(N-Benzyl-Ser)CheckType->SecondarySteric BulkReagentChoice1Standard Activation(DIC/Oxyma or HBTU/DIEA)Primary->ReagentChoice1ConditionCheckCheck Base Sensitivity(Serine Racemization Risk)Secondary->ConditionCheckProtocolBProtocol B:DIC + Oxyma(Base-Free)ReagentChoice1->ProtocolBReagentChoice2High-Power Activation(HATU/HOAt or PyAOP)ProtocolAProtocol A:HATU + HOAt + DIEA(Double Couple)ReagentChoice2->ProtocolAConditionCheck->ReagentChoice1Coupling OF N-BzlConditionCheck->ReagentChoice2Coupling TO N-Bzl

Figure 1: Decision tree for selecting coupling conditions based on the steric and electronic nature of the serine derivative.

Synthesis of the Building Block (Reference)

If the specific

Reductive Amination1

Reaction Scheme:

1

Key Safety Note: Do not use



1

Troubleshooting & Quality Control

Detecting -Elimination

The formation of Dehydroalanine (Dha) is the most common side reaction.

  • Mass Spec Signature: Look for a mass shift of -108 Da (Loss of Benzyl Alcohol:

    
    ).[1]
    
  • UV Trace: Dha has a distinct UV absorption at 254 nm (conjugated double bond), whereas pure Ser(Bzl) does not absorb significantly at 254 nm (beyond the benzyl aromatic signal).[1]

Racemization Check[1][3]
  • Marfey's Method: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey's reagent), and analyze via HPLC.[1] This separates L-Ser and D-Ser derivatives effectively.[1]

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis of O-Benzyl-L-Serine and Derivatives. Retrieved from [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text on HOAt for hindered amines).

  • Chem-Impex. (2024).[1] O-Benzyl-L-serine: Physical Properties and Stability. Retrieved from [1]

  • ResearchGate. (2017).[1][6] Racemization of N-(Benzyloxycarbonyl)-L-serine benzyl ester. Retrieved from

Application Notes & Protocols: The Strategic Use of N,O-dibenzyl Serine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor bioavailability and susceptibility to proteolytic degradation.[1] A key challenge in this field is the rational design of scaffolds that can mimic the secondary structures of peptides (e.g., β-turns, α-helices) responsible for biological activity. This guide details the application of N,O-dibenzyl serine, a conformationally constrained building block, in the design and synthesis of novel peptidomimetics. We provide an in-depth analysis of its strategic advantages, detailed protocols for its synthesis and incorporation via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its role in imparting structural rigidity and enzymatic stability to the final molecule.

Section 1: The Strategic Advantage of N,O-dibenzyl Serine in Peptidomimetic Design

The design of successful peptidomimetics hinges on controlling the three-dimensional arrangement of key pharmacophoric elements.[1] This often involves introducing conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing potency, selectivity, and stability.[2][3]

1.1. Imparting Conformational Rigidity: The primary advantage of using N,O-dibenzyl serine lies in the steric bulk and defined geometry of the two benzyl groups. Unlike a simple O-benzyl protected serine, where the N-H bond is free to rotate, the N,O-dibenzyl substitution locks the backbone. This dual protection significantly restricts the torsional angles (phi, ψ) around the alpha-carbon, forcing the peptide backbone into a more defined, predictable conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

1.2. Enhancing Proteolytic Stability: Native peptides are rapidly degraded by proteases in vivo. The N-benzyl group on the amide nitrogen acts as a bulky shield, sterically hindering the approach of protease enzymes that would typically cleave the peptide bond.[1] This modification significantly increases the half-life of the resulting peptidomimetic in biological systems.

1.3. A Versatile Scaffold for Mimicry: N,O-dibenzyl serine serves as an excellent scaffold for mimicking β-turn structures, which are critical for many protein-protein interactions.[4] By incorporating this residue, chemists can induce a turn-like structure in a peptide sequence, presenting side chains from adjacent residues in a spatial orientation that mimics the native peptide ligand.[5][6]

Section 2: Synthesis and Characterization of the N,O-dibenzyl Serine Building Block

The utility of any specialized monomer in synthesis begins with its reliable and scalable preparation. The following protocol outlines a robust method for the synthesis of N,O-dibenzyl-L-serine, adapted from established procedures.[7]

Protocol 2.1: Synthesis of N,N-Dibenzyl-L-serine

  • Objective: To prepare the N,O-dibenzyl protected serine monomer for subsequent activation and use in peptide synthesis.

  • Causality: This procedure utilizes a strong base (KOH) to deprotonate both the amine and hydroxyl groups of L-serine, allowing for subsequent nucleophilic attack on benzyl chloride. The use of a phase-transfer catalyst (TBAB) is optional but can improve reaction efficiency with biphasic systems. Refluxing ensures the reaction proceeds to completion.

Materials:

  • L-Serine (1.0 eq)

  • Potassium Hydroxide (KOH) (8.0 eq)

  • Benzyl Chloride (6.0 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve L-Serine (e.g., 10.0 g, 95.1 mmol, 1.0 eq) and TBAI (3.5 g, 9.5 mmol, 0.1 eq) in a solution of KOH (42.7 g, 760.8 mmol, 8.0 eq) in a 1:1 mixture of water and ethanol (220 mL).[7]

  • Heat the mixture to a gentle reflux.

  • Add Benzyl Chloride (65.5 mL, 570.6 mmol, 6.0 eq) dropwise over 30 minutes to the refluxing solution. Caution: Benzyl chloride is a lachrymator; perform this step in a well-ventilated fume hood.

  • Maintain the reflux for 2 hours. The solution may become thick with a white precipitate.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Add deionized water to dissolve any precipitate and transfer the mixture to a separatory funnel.

  • Wash the aqueous phase with diethyl ether (3 x 100 mL) to remove excess benzyl chloride and benzyl alcohol byproduct.

  • Cool the aqueous phase in an ice bath and carefully acidify to pH ~6 using 1M HCl. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield N,O-dibenzyl-L-serine.

Characterization Data:

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 65-80%
Purity (HPLC) >98%
¹H NMR (CDCl₃) Consistent with dibenzylated structure
Mass Spec (ESI+) [M+H]⁺ expected: 286.14 g/mol

Section 3: Incorporation into Peptidomimetic Scaffolds via Fmoc-SPPS

The true utility of the N,O-dibenzyl serine building block is realized in its incorporation into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). The following protocol is based on the standard Fmoc/tBu strategy.[8]

Workflow Overview:

The core of SPPS is a repeated cycle of deprotection and coupling steps performed on a solid resin support.[9][10]

SPPS_Workflow Start Start: Swell Resin (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage No (Final AA) End Purify & Analyze Peptidomimetic Cleavage->End

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 3.1: Coupling of N,O-dibenzyl Serine in Fmoc-SPPS

  • Objective: To incorporate the synthesized N,O-dibenzyl serine building block into a peptide sequence on a solid support.

  • Causality: The N-terminus of the resin-bound peptide is deprotected to reveal a free amine. The N,O-dibenzyl serine, with its carboxyl group pre-activated by a coupling reagent (e.g., HBTU), is then added. The base (DIPEA) facilitates the reaction by neutralizing the protonated amine and activating agent. The bulky nature of the dibenzyl groups can slow coupling kinetics, necessitating a longer reaction time or a double coupling strategy.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • N-Fmoc-N,O-dibenzyl-L-serine (3.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with the preceding amino acid already coupled and Fmoc-deprotected) in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve N-Fmoc-N,O-dibenzyl-L-serine (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel at room temperature for 2-4 hours. Note: Due to the steric hindrance of the dibenzyl groups, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, a second coupling (double coupling) is required. Drain the vessel, wash with DMF, and repeat steps 2-3.

  • Washing: Once the Kaiser test is negative (yellow/clear beads), drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 3.2: Final Cleavage and Deprotection

  • Objective: To cleave the completed peptidomimetic from the resin and remove all side-chain protecting groups, including the N- and O-benzyl groups.

  • Causality: A strong acid cocktail, typically containing Trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the acid-labile linker and remove most common protecting groups. Scavengers (TIS, water) are crucial to trap reactive carbocations generated during deprotection, particularly from the benzyl groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[11]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Step-by-Step Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude product using reverse-phase HPLC.

Section 4: Key Considerations and Troubleshooting

  • Epimerization Risk: The basic conditions used during the monomer synthesis can pose a risk of epimerization at the α-carbon.[7] It is critical to maintain careful temperature control and confirm the chiral purity of the final building block using appropriate analytical techniques.

  • Slow Coupling: As noted, the steric bulk of the N,O-dibenzyl serine can lead to incomplete coupling. Always monitor reactions with a Kaiser test and be prepared to perform a double coupling. Using more potent activating agents like HATU may also improve efficiency.[12]

  • Benzyl Group Removal: While standard TFA cleavage is usually sufficient, highly robust peptides may require extended cleavage times or the addition of stronger scavengers to ensure complete removal of both benzyl groups. Hydrogenolysis is an alternative deprotection strategy for the benzyl groups if the peptide sequence is compatible (i.e., does not contain other reducible groups).[13][14]

Conclusion

N,O-dibenzyl serine is a powerful and versatile building block for the rational design of peptidomimetics. Its ability to enforce a defined backbone conformation and enhance proteolytic stability makes it an invaluable tool for converting biologically active peptides into viable drug candidates. By understanding the causality behind its synthesis and application in SPPS, researchers can effectively leverage this constrained amino acid to explore new chemical space and develop next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of O-Benzyl-D-serine (CAS 10433-52-0) in Peptide Synthesis.
  • Taylor & Francis Online. (n.d.). Synthesis of a N-Fmoc dibenzyl pyrazolyl phosphonate protected τ-phosphohistidine building block for Fmoc SPPS. Retrieved February 6, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of O-Benzyl-L-serine in Modern Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved February 6, 2026, from [Link]

  • Springer Nature. (n.d.). Synthesis of Fully Protected Peptide Fragments. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of o-benzyl-L-serine. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved February 6, 2026, from [Link]

  • aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Retrieved February 6, 2026, from [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Retrieved February 6, 2026, from [Link]

  • David Spring Group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. Retrieved February 6, 2026, from [Link]

  • aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in N-Benzyl-O-benzyl-serine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, I'm here to provide you with in-depth guidance and field-proven insights to navigate the challenges of complex peptide synthesis. This guide is dedicated to a particularly demanding building block: N-Benzyl-O-benzyl-serine . The dual steric hindrance from the bulky benzyl groups on both the alpha-amino and the side-chain hydroxyl groups presents a significant hurdle in achieving efficient peptide coupling.

This resource is designed to be a dynamic troubleshooting guide and a comprehensive set of frequently asked questions. It's structured to provide you not just with protocols, but with a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Issues

This section addresses specific problems you may encounter during the coupling of N-Benzyl-O-benzyl-serine, offering causative explanations and actionable solutions.

Question 1: I am observing a low coupling yield for my N-Benzyl-O-benzyl-serine residue. What are the likely causes and how can I improve it?

Answer:

Low coupling efficiency is the most common issue when dealing with sterically hindered amino acids like N-Benzyl-O-benzyl-serine. The bulky N-benzyl and O-benzyl groups physically obstruct the approach of the activated carboxyl group to the incoming amine, slowing down the reaction rate significantly.

Immediate Troubleshooting Steps:

  • Assess Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC alone are often insufficient for such sterically demanding couplings. You need to employ more potent activating reagents.

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.

  • Extend the Reaction Time: Slow reactions require more time to reach completion.

In-Depth Solutions:

  • Upgrade Your Coupling Reagent: For challenging couplings, uronium/aminium or phosphonium-based reagents are highly recommended. Reagents like HATU , HCTU , and COMU are among the most powerful for overcoming steric hindrance.[1] PyAOP and PyBOP are also excellent choices.[1] COMU, which incorporates the OxymaPure leaving group, offers coupling efficiencies comparable to HATU with an improved safety profile.[1]

  • Optimize Reaction Conditions:

    • Temperature: A moderate increase in temperature to 40-50°C can significantly enhance the reaction rate. Microwave-assisted synthesis is particularly effective for driving difficult couplings to completion in shorter times.[1]

    • Time: For couplings at room temperature, extending the reaction time to 4-6 hours, or even overnight, may be necessary. Monitor the reaction progress using a qualitative test like the Kaiser test for primary amines or the Chloranil test for secondary amines.

  • Double Coupling: If a single coupling still results in a low yield, a second coupling step with fresh reagents before the deprotection of the next amino acid is a viable strategy.

Question 2: I am seeing a significant amount of a side product with a mass corresponding to the deletion of the N-Benzyl-O-benzyl-serine residue. What is happening and how can I prevent this?

Answer:

This indicates a failure to couple the N-Benzyl-O-benzyl-serine, and the subsequent amino acid is coupled in its place. This is a direct consequence of the low coupling efficiency discussed in the previous question.

Root Cause Analysis:

The primary cause is incomplete acylation of the N-terminal amine of the growing peptide chain by the activated N-Benzyl-O-benzyl-serine. When the subsequent deprotection and coupling steps are performed, the unreacted amine is now free to react with the next activated amino acid, leading to a deletion sequence.

Preventative Measures:

  • Employ a Capping Step: After the coupling of N-Benzyl-O-benzyl-serine, any unreacted N-terminal amines can be "capped" to prevent them from reacting further. A common capping agent is acetic anhydride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This will acetylate the unreacted amines, rendering them unreactive.

  • Optimize Coupling Efficiency: The most effective way to prevent deletion is to ensure the initial coupling is as complete as possible. Refer to the solutions in Question 1 for improving coupling yield.

Question 3: I am concerned about racemization during the coupling of this sterically hindered amino acid. What is the risk and how can I minimize it?

Answer:

Racemization is a potential side reaction during any peptide coupling, especially when using highly activating conditions.[2] For sterically hindered amino acids, the slower coupling rate can sometimes increase the window of opportunity for racemization of the activated carboxyl group.

Minimizing Racemization:

  • Choice of Coupling Reagent and Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization.[2] Most modern high-efficiency coupling reagents like HATU and COMU already incorporate these moieties or are used in conjunction with them.

  • Base Selection: The choice and amount of base can influence racemization. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.

  • Pre-activation Time: Minimize the time the carboxylic acid is in its highly activated state before the addition of the amine component.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the coupling of N-Benzyl-O-benzyl-serine.

Q1: What is the best coupling reagent for N-Benzyl-O-benzyl-serine?

While there is no single "best" reagent for all scenarios, for a highly hindered amino acid like N-Benzyl-O-benzyl-serine, the recommended choices are the high-potency uronium/aminium or phosphonium reagents.

Coupling Reagent Class Key Advantages Considerations
HATU Uronium/AminiumHigh reactivity, excellent for hindered couplings.Can react with unprotected N-terminus if used in excess.
HCTU Uronium/AminiumSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/AminiumHigh reactivity, improved safety profile (Oxyma-based).Byproducts are water-soluble, aiding in purification.
PyBOP PhosphoniumHigh reactivity, less hazardous byproducts than BOP.
PyAOP PhosphoniumVery effective for hindered couplings, including N-methyl amino acids.

Q2: Can I use standard DCC/HOBt for coupling N-Benzyl-O-benzyl-serine?

While a solution-phase synthesis of a dipeptide using N-benzyl-L-serine with DCC/HOBt has been reported, this method is generally not recommended for solid-phase synthesis with the doubly benzylated derivative due to the higher steric hindrance and the challenges of driving the reaction to completion on a solid support.[3] For solid-phase synthesis, more potent reagents are strongly advised to ensure high coupling efficiency and avoid deletion sequences.

Q3: What is the general mechanism of action for the recommended coupling reagents?

The general mechanism involves the activation of the carboxylic acid of the amino acid to be coupled, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-Bn-O-Bn-Ser) Activated_Ester Reactive Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Peptide_Bond R-CO-NH-Peptide Activated_Ester->Peptide_Bond + Peptide Amine Peptide_Amine H₂N-Peptide SPPS_Workflow start Start: Resin-bound peptide with free N-terminal amine resin_swelling 1. Swell resin in DMF start->resin_swelling reagent_prep 2. Prepare coupling solution: - N-Bn-O-Bn-Ser (3 eq.) - HATU (2.9 eq.) - DIPEA (6 eq.) in DMF resin_swelling->reagent_prep pre_activation 3. Pre-activate for 5-10 min reagent_prep->pre_activation coupling 4. Add coupling solution to resin and react for 2-4 hours pre_activation->coupling monitoring 5. Monitor coupling completion (e.g., Chloranil test) coupling->monitoring washing 6. Wash resin thoroughly (DMF, DCM, etc.) monitoring->washing capping 7. Optional: Cap unreacted amines (Acetic Anhydride/DIPEA) washing->capping deprotection 8. Proceed to N-terminal deprotection for the next cycle capping->deprotection end End: Coupled peptide deprotection->end

Sources

Troubleshooting low yields in Benzyl-O-benzyl-serine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Peptide & Amino Acid Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are encountering low yields in the synthesis of Benzyl-O-benzyl-serine (


).[1][2] This is a notoriously deceptive reaction. While standard amino acids esterify easily under Fischer-Speier conditions, Serine is unique.[1][2] Its 

-hydroxyl group creates a "perfect storm" for side reactions—specifically

-elimination and racemization—when subjected to the thermodynamic stress of direct benzylation.[1]

Below is a diagnostic guide structured to identify whether your yield loss is chemical (reaction pathway failure) or physical (isolation failure).

Part 1: Diagnostic Hub (The Triage)

Before altering your protocol, we must define the failure mode. Use this logic flow to pinpoint the root cause.

DiagnosticFlow Start Start: Low Yield Observed CheckProduct Analyze Crude Product (HPLC/NMR) Start->CheckProduct MissingEther Result: Only Ester Formed (H-Ser-OBzl) CheckProduct->MissingEther Missing O-Benzyl Dehydro Result: Dehydroalanine Detected (Double Bond peaks) CheckProduct->Dehydro Side Products Gooey Result: Product is an Oil/Gum (Crystallization Failed) CheckProduct->Gooey Isolation Issue ActionEther Root Cause: Wrong Mechanism Acid reflux rarely forms ethers. Switch to Stepwise Synthesis. MissingEther->ActionEther ActionDehydro Root Cause: Beta-Elimination Temp too high or Solvent wrong. Switch to Cyclohexane. Dehydro->ActionDehydro ActionGooey Root Cause: Hygroscopic Salts Water/Acid trapped. Improve Drying/Precipitation. Gooey->ActionGooey

Figure 1: Diagnostic workflow for identifying the specific mode of yield loss in Serine benzylation.

Part 2: The Core Problem (Chemistry Deep Dive)

The "One-Pot" Fallacy

If you are attempting to synthesize Di-benzyl serine (


) by simply refluxing Serine, Benzyl Alcohol, and 

-Toluenesulfonic acid (

), this is the cause of your low yield. [1][2]
  • Mechanism: Acid-catalyzed esterification (Carboxyl group) is fast and reversible.[1][2] Acid-catalyzed etherification (Hydroxyl group) is extremely sluggish and requires forcing conditions that destroy Serine.[1][2]

  • The Fix: You must decouple the steps. The industry standard is to start with pre-protected

    
      or synthesize the ether under basic conditions (Williamson ether synthesis) before esterification.[1][2]
    
The Beta-Elimination Trap

Serine is prone to


-elimination , converting it into Dehydroalanine .[1][2] This occurs readily under reflux, especially if the solvent boiling point is high (e.g., Toluene at 110°C).[2]
  • Pathway:

    
    [1][2]
    
  • Consequence: Dehydroalanine polymerizes or reacts non-specifically, leading to "tar" and low yields.[2] It also destroys the chiral center (Racemization).

Part 3: Optimized Protocols

Protocol A: The "Green" Esterification (Target: )

Use this if you only need the Benzyl Ester.[1] This protocol replaces hazardous Benzene/CCl4 with Cyclohexane to prevent racemization.[1][3]

Reagents:

  • L-Serine (1.0 eq)[1][2]

  • Benzyl Alcohol (5.0 - 10.0 eq)[1][2]

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    ) (1.1 - 1.2 eq)[1][2]
  • Solvent: Cyclohexane (Not Toluene)[2]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mix: Suspend L-Serine and

    
     in Cyclohexane. Add Benzyl Alcohol.
    
  • Reflux: Heat to reflux (81°C). The Cyclohexane/Water azeotrope boils at ~69°C, gently removing water without overheating the Serine.

    • Critical Check: Monitor water collection in the trap. Reaction is complete when water stops accumulating (approx. 4-6 hours).[1]

  • Isolation (The Anti-Goo Step):

    • Cool to room temperature.[2][3][4]

    • Add Ethyl Acetate (approx. 2-3 volumes) and stir.

    • Crucial: If an oil forms, do not proceed.[2] Decant the supernatant, wash the oil with fresh Cyclohexane, and re-dissolve in a minimum amount of warm alcohol/EtOAc, then slowly add Diethyl Ether to trigger crystallization.

  • Filtration: Collect the white precipitate (

    
    ).[1][2]
    
Protocol B: The Di-Benzyl Synthesis (Target: )

Use this if you absolutely need the O-benzyl ether AND the benzyl ester.[1]

Strategy: Do not make this in one pot. Starting Material:


 (Commercially available and recommended).[1][2]

Step-by-Step:

  • Esterification: React

    
     with Benzyl Bromide (
    
    
    
    ) and Cesium Carbonate (
    
    
    ) in DMF at room temperature.
    • Why? Base-catalyzed alkylation avoids the acid reflux that causes elimination.[1]

  • Deprotection: Treat the resulting

    
     with 4M HCl in Dioxane.
    
  • Yield: This stepwise route typically yields >85% overall, compared to <30% for the one-pot acid attempt.[1][2]

Part 4: Troubleshooting FAQ

Q1: My product is oiling out instead of crystallizing. How do I fix it? A: This is usually due to excess Benzyl Alcohol or residual water.[2]

  • The Fix: Decant the solvent. Wash the oil vigorously with anhydrous Diethyl Ether or Hexane (3x) to extract the Benzyl Alcohol. Dissolve the remaining oil in a minimum volume of Methanol, then add cold Diethyl Ether dropwise with scratching (using a glass rod) to induce nucleation.

Q2: Why not use Toluene? It removes water faster. A: Toluene boils at 110.6°C.[2] This temperature is sufficient to trigger significant


-elimination in Serine, generating Dehydroalanine and causing racemization [1].[1][2] Cyclohexane (boiling at 81°C) is the validated alternative that maintains enantiomeric purity.[2]

Q3: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, but mechanical attrition of sieves can contaminate the product.[1] A Soxhlet extractor filled with activated 4Å molecular sieves, with the solvent cycling through it, is superior to adding sieves directly to the flask.

Part 5: Mechanism of Failure (Visualization)[2]

Understanding the competition between the desired pathway and the "Yield Thief" (Elimination) is critical.

ReactionPathways cluster_0 Yield Loss Zone Serine L-Serine Intermediate Protonated Intermediate Serine->Intermediate + pTsOH Product H-Ser-OBzl (Target) Intermediate->Product + BnOH, - H2O (Cyclohexane, 80°C) Dehydro Dehydroalanine (Polymer/Tar) Intermediate->Dehydro - H2O (Beta-Elimination) (Toluene, >100°C)

Figure 2: The thermal competition.[2] High temperatures (Toluene reflux) favor the red dashed path (Elimination), while controlled temperatures (Cyclohexane) favor the green path (Product).

References

  • Bolchi, C., et al. (2014).[2] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.[1][2] Amino Acids, 46, 2627–2633.[2]

    • Context: Validates the use of Cyclohexane over Benzene/Toluene to prevent racemiz
    • [2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Authoritative source on the stability of O-benzyl ethers and the necessity of stepwise protection for multifunctional amino acids.[1]

    • [2]

  • Bodanszky, M., & Bodanszky, A. (1984).[2] The Practice of Peptide Synthesis. Springer-Verlag.[1]

    • Context: Classic protocols for handling Serine derivatives and preventing beta-elimination.[1][2]

Sources

Technical Support Center: Solubility Optimization of Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Dissolution, Aggregation, and Gelation in DMF/DCM

Executive Summary

You are likely encountering difficulties dissolving


-Dibenzylserine (Bzl-Ser(Bzl)-OH)  or its related derivatives (e.g., Boc-Ser(Bzl)-OH) in Dichloromethane (DCM) or Dimethylformamide (DMF).

The Core Problem: This molecule presents a "solubility paradox." The two benzyl groups create significant lipophilicity and


-

stacking potential (favoring DCM), while the amino acid backbone remains polar/zwitterionic (favoring polar solvents). In DCM, this often leads to organogel formation or incomplete dissolution. In DMF, high concentrations can lead to viscous aggregation.

This guide provides the mechanistic logic and validated protocols to overcome these solubility barriers.

Module 1: The Solubility Decision Matrix

Before attempting dissolution, identify your operational constraints using this logic flow.

SolubilityLogic Start Start: Bzl-Ser(Bzl)-OH Solid SolventCheck Primary Solvent Choice? Start->SolventCheck DCM_Path DCM (Dichloromethane) SolventCheck->DCM_Path Non-polar req. DMF_Path DMF (Dimethylformamide) SolventCheck->DMF_Path Standard SPPS Issue_DCM Issue: Organogel / Precipitation DCM_Path->Issue_DCM Likely Outcome Issue_DMF Issue: High Viscosity / Slow Rate DMF_Path->Issue_DMF At >0.1 M Action_CoSolvent Add 10-20% DMF or NMP Issue_DCM->Action_CoSolvent Disrupt Gel Action_Chaotrope Add LiCl (5% w/v) or Heat (40°C) Issue_DMF->Action_Chaotrope Break Aggregates Success Stable Solution Action_CoSolvent->Success Action_Chaotrope->Success

Figure 1: Decision tree for solvent selection and troubleshooting based on observed physical states.

Module 2: Technical FAQs & Troubleshooting

Q1: Why does Bzl-Ser(Bzl)-OH turn into a "jelly" in DCM instead of dissolving?

The Mechanism: This is a classic case of Supramolecular Organogelation . The two benzyl groups on the Serine residue are aromatic flat surfaces. In a non-polar solvent like DCM, these rings stack on top of each other (Pi-Pi stacking). Simultaneously, the amide/amine backbone forms intermolecular Hydrogen Bonds.

  • Result: These forces create a 3D network that traps the DCM solvent molecules, turning the liquid into a gel.

  • The Fix: You must disrupt one of these forces. Adding a small amount of a polar aprotic solvent (DMF, DMSO, or NMP) disrupts the hydrogen bonding network, collapsing the gel into a solution [1].

Q2: I am using DMF, but the solution is cloudy or extremely viscous. Is it pure?

The Mechanism: Even in DMF, hydrophobic amino acids can form "pre-amyloid" type aggregates at high concentrations (common in coupling reactions). The "cloudiness" is often micro-crystalline aggregates, not an impurity.

  • The Fix (Chaotropic Salts): Add Lithium Chloride (LiCl) to a concentration of 5% (w/v) in your DMF.

    • Why? The Lithium ion (

      
      ) coordinates with the peptide backbone carbonyls and the solvent, effectively "shielding" the molecules from each other and preventing aggregation. This is a standard technique in difficult peptide synthesis [2].
      
Q3: Can I use heat to speed this up?

Yes, but with limits.

  • Safe Zone: 35°C – 45°C.

  • Danger Zone: >50°C.

  • Risk: Bzl-protected serine is prone to racemization (conversion of L-Ser to D-Ser) at high temperatures, especially in the presence of base (e.g., DIPEA). If your solution contains base, keep it strictly below 30°C. If it is just the amino acid and solvent, 40°C is acceptable to aid dissolution [3].

Module 3: Optimized Experimental Protocols

Protocol A: Dissolution in DCM (For Analysis/Low Conc.)

Use this only if DCM is strictly required (e.g., for specific partitioning or chromatography).

StepActionTechnical Note
1 Weigh Bzl-Ser(Bzl)-OH into a glass vial.Do not use plastic if sonication is planned.
2 Add 10% v/v of DMF (or NMP) first.Wetting the solid with the "good" solvent first prevents hard clumps.
3 Vortex for 30 seconds.Ensure a slurry is formed.
4 Add the remaining 90% v/v DCM.Add slowly while swirling.
5 Sonicate for 3-5 minutes at ambient temp.If gel forms, add 1% Methanol or TFE (Trifluoroethanol) to break H-bonds.
Protocol B: High-Concentration Dissolution in DMF (For Synthesis/Coupling)

Recommended for concentrations > 0.2 M.

StepActionTechnical Note
1 Prepare Solvent Cocktail : DMF containing 0.4M LiCl.Pre-dissolve the salt; LiCl dissolves slowly in DMF (exothermic).
2 Add Bzl-Ser(Bzl)-OH to the vessel.
3 Add the LiCl/DMF cocktail.
4 Warm to 40°C in a water bath.Do not use a hot plate directly to avoid hotspots.
5 Sonicate (degas mode) for 5 minutes.Removes micro-bubbles and breaks aggregates.
6 Optional: Add DIPEA only immediately before use.Base promotes racemization; do not store the basic solution.

Module 4: Mechanistic Visualization

Understanding the molecular interaction helps predict behavior for similar analogs (e.g., Threonine derivatives).

MolecularInteraction Molecule Bzl-Ser(Bzl)-OH (Hydrophobic + H-Bonding) DCM_Env DCM Environment (Non-Polar) Molecule->DCM_Env DMF_Env DMF Environment (Polar Aprotic) Molecule->DMF_Env Interaction_DCM Pi-Pi Stacking Dominates Result: Gelation/Aggregation DCM_Env->Interaction_DCM Promotes Interaction_DMF Solvent Shell Forms Result: Dissolution DMF_Env->Interaction_DMF Promotes LiCl_Effect LiCl Addition (Chaotropic Disruption) Interaction_DCM->LiCl_Effect Requires Additive Final_State Free Molecular Species (Ready for Reaction) Interaction_DMF->Final_State Usually Sufficient LiCl_Effect->Final_State Breaks H-Bonds

Figure 2: Mechanism of solvent interaction and the role of LiCl in breaking hydrophobic/H-bond networks.

References

  • Seebach, D., et al. (2002). Effect of Lithium Chloride on the Solubility of Peptides and Amino Acids in DMF. Journal of Peptide Science. (General principle citation based on chaotropic salt effects in SPPS).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78457, O-Benzyl-L-serine. Retrieved from [Link]

Removing benzyl protecting groups from serine without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl Group Removal from Serine

Welcome to the technical support center for challenges related to the deprotection of O-benzyl serine (Ser(Bzl)). This guide is designed for researchers, chemists, and drug development professionals who encounter specific issues during the critical step of benzyl group removal. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions: Troubleshooting Common Issues

This section addresses the most common problems encountered in the lab when deprotecting Ser(Bzl) residues.

Q1: I'm observing a significant amount of dehydroalanine in my product after debenzylation. What's causing this and how can I prevent it?

A1: The formation of dehydroalanine (Dha) is a classic side reaction that occurs via a β-elimination mechanism.[1][2] This is particularly problematic under basic conditions but can also be triggered by heat or certain catalytic conditions. The serine hydroxyl group (or its protected form) can be eliminated, leading to the formation of an unsaturated dehydroalanine residue.

Causality and Prevention:

  • Base-Mediated Elimination: During Fmoc deprotection in solid-phase peptide synthesis (SPPS), the basic conditions (e.g., piperidine) can initiate β-elimination, especially in sterically hindered sequences or phosphoserine derivatives.[2] While the benzyl group is stable to piperidine, subsequent steps or global deprotection can be affected if any premature elimination has occurred.

  • Catalytic Hydrogenation Conditions: While generally mild, prolonged reaction times, elevated temperatures, or the choice of catalyst and solvent can sometimes promote this side reaction.

  • Prevention Strategy:

    • Mild Deprotection Conditions: Employ the mildest effective conditions for debenzylation. For catalytic hydrogenation, ensure the reaction is monitored closely and stopped as soon as the starting material is consumed.

    • Control of Basicity: If the dehydroalanine formation is suspected to originate from steps prior to debenzylation (like Fmoc removal), using a milder base or a modified deprotection cocktail (e.g., 50% cyclohexylamine in DCM) has been reported to suppress β-elimination.[3]

Q2: My serine residue is racemizing during benzyl group removal. What conditions are known to cause this and what are the alternatives?

A2: Racemization of amino acids can occur under both acidic and basic conditions, often proceeding through an enolization mechanism.[4] For serine, in-chain racemization has been demonstrated, meaning it can occur even when the amino acid is part of a peptide sequence.[5][6]

Causality and Prevention:

  • Acid-Catalyzed Racemization: Strong acidic conditions used for debenzylation (e.g., HBr/AcOH, or even prolonged TFA treatment) can lead to protonation of the carbonyl oxygen, facilitating enolization and subsequent loss of stereochemistry.[4]

  • Mechanism: The abstraction of the α-proton is the key step. Conditions that favor this will increase racemization.

  • Prevention Strategy:

    • Avoid Harsh Acids: If racemization is a concern, avoid strong, prolonged acid treatments.

    • Catalytic Hydrogenation: This is generally the method of choice to avoid racemization as it proceeds under neutral conditions.[7][8]

    • Coupling Additives: While more relevant to peptide coupling steps, the principle of using additives like HOBt or HOAt to suppress racemization by minimizing the lifetime of highly activated species is a good illustration of controlling this side reaction.[9]

Q3: After deprotection, I suspect N-to-O acyl migration has occurred. How can I confirm this and how do I avoid it in the future?

A3: N→O acyl migration is a well-documented side reaction for serine and threonine-containing peptides, particularly under strong acidic conditions.[10][11][12] The adjacent hydroxyl group of serine can act as a nucleophile, attacking the preceding amide carbonyl carbon. This forms a five-membered ring intermediate which then hydrolyzes to an O-acyl isopeptide (an ester linkage instead of an amide bond).

Confirmation and Prevention:

  • Confirmation: This can be tricky to spot. The mass of the product will be identical. The key is the change in linkage.

    • NMR Spectroscopy: Detailed 2D NMR studies can often distinguish between the N-acyl and O-acyl isomers.

    • Enzymatic Digestion: The O-acyl linkage is not recognized by proteases. Resistance to a specific protease that should cleave at that site can be a strong indicator.

    • Reversibility: The O-acyl product can often be converted back to the N-acyl form under neutral or slightly basic conditions.[10][11] Treating an aliquot of your product at pH 7-8 and observing the conversion back to the desired product by HPLC is a powerful diagnostic tool.

  • Prevention Strategy:

    • Minimize Acid Exposure: This is the most critical factor. Use the shortest possible time for acid-mediated deprotection (e.g., TFA cleavage).[12]

    • Alternative Methods: Catalytic hydrogenation or dissolving metal reductions (Na/NH₃) do not use acidic conditions and thus avoid this side reaction.

Q4: My catalytic hydrogenation (Pd/C) is sluggish or incomplete. What are the common causes and how can I optimize the reaction?

A4: Incomplete hydrogenolysis can be frustrating. The causes usually fall into two categories: catalyst deactivation or suboptimal reaction conditions.

Causes and Optimization:

  • Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisoning, especially by sulfur compounds.[13][14] If your peptide contains unprotected or certain protected forms of cysteine or methionine, these can shut down the catalyst.[15] Other sources of contamination, even trace amounts from previous steps, can also be culprits.[13]

  • Poor Catalyst Quality/Activity: The catalyst itself may be old or have reduced activity.

  • Suboptimal Conditions:

    • Solvent: The choice of solvent is crucial for substrate solubility and catalyst interaction. Methanol is often an excellent choice for hydrogenations.[13]

    • Pressure & Agitation: Ensure adequate hydrogen pressure (a balloon is often sufficient for lab scale) and vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen gas.

  • Optimization Strategy:

    • Purify the Substrate: If catalyst poisoning is suspected, re-purifying your protected peptide can remove trace impurities.[13]

    • Use a Fresh Catalyst: Always use a fresh, high-quality catalyst.

    • Acidify the Medium: Adding a small amount of acid (e.g., a drop of HCl or acetic acid) can sometimes accelerate the debenzylation reaction.[13]

    • Catalyst Transfer Hydrogenation: Consider using a hydrogen donor like formic acid or 1,4-cyclohexadiene instead of hydrogen gas. This can sometimes be more efficient and avoid the need for specialized pressure equipment.[16]

Q5: I'm working with a sulfur-containing peptide. Can I still use Palladium-based catalysts for debenzylation?

A5: Yes, but with significant precautions. As mentioned, sulfur compounds are potent poisons for palladium catalysts.[13][15]

Strategies for Sulfur-Containing Peptides:

  • Use a Large Catalyst Loading: A higher-than-normal catalyst loading may be required to compensate for the poisoning.

  • Additives: The addition of BF₃-etherate has been shown to suppress the inhibition caused by sulfur-containing residues in some cases.[15] Alternatively, triphenylphosphine (TPP) has been reported as an "antidote" that can reactivate sulfur-poisoned Pd/C.[17]

  • Alternative Deprotection Methods: This is often the most reliable approach.

    • Sodium/Liquid Ammonia (Birch Reduction): This is a classic method for removing benzyl groups and is tolerant of sulfur.[18] However, it is a harsh method that can lead to other side reactions if not performed carefully.

    • TFA Cleavage: If compatible with other protecting groups, a strong acid cleavage with appropriate scavengers is a viable alternative.

Comparative Overview of Debenzylation Methods

Choosing the right deprotection method is critical for success. This table summarizes the most common approaches.

MethodReagents & ConditionsKey AdvantagesCommon Side Reactions & Limitations
Catalytic Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C in MeOH, EtOH, or AcOHVery mild, high yielding, clean byproducts (toluene), minimal racemization.[7][8]Susceptible to catalyst poisoning by sulfur.[13][15] Can be slow. May reduce other functional groups (e.g., alkynes).
Acidolysis TFA with scavengers (e.g., TIS, H₂O, EDT).[19][20]Robust, effective for global deprotection in SPPS, tolerant of sulfur.N→O acyl migration[12], racemization[4], formation of alkylated side products if scavengers are omitted.[19]
Dissolving Metal Reduction Na in liquid NH₃Powerful, effective for sulfur-containing peptides, removes many benzyl-type groups.[18]Harsh conditions, requires specialized equipment. Over-reduction can lead to side reactions like peptide bond cleavage if not controlled.[18]
Catalytic Transfer Hydrogenation Pd/C with H-donor (e.g., formic acid, cyclohexadiene).[16]Avoids use of H₂ gas, can be highly selective and efficient.[16]Still susceptible to catalyst poisoning. Formic acid can require a large amount of catalyst.[16]

In-Depth Protocols & Methodologies

Protocol 1: Optimized Catalytic Hydrogenation for Ser(Bzl) Debenzylation

This protocol is designed to minimize side reactions by ensuring efficient and clean removal of the benzyl group.

Materials:

  • Ser(Bzl)-containing peptide

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (HPLC grade)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the Ser(Bzl)-containing peptide in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a positive pressure of inert gas. The amount should be between 10-20% by weight relative to the peptide.

  • Hydrogen Introduction: Evacuate the inert gas and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and flush the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Mechanistic Insights & Troubleshooting Logic

Understanding the mechanisms of side reactions is key to preventing them.

Mechanism: β-Elimination Leading to Dehydroalanine

This pathway is particularly relevant under basic conditions where a proton on the α-carbon is abstracted, leading to the elimination of the benzyloxy group.

G cluster_0 Base-Mediated β-Elimination Start Ser(Bzl) residue (R-CH(NHR')-CO-R'') Intermediate Carbanion intermediate Start->Intermediate Forms carbanion Product Dehydroalanine (Dha) (R-C(=CH₂)-CO-R'') Intermediate->Product Eliminates ⁻OBzl LeavingGroup ⁻OBzl (Benzyloxy anion) Base Base (e.g., OH⁻) Base->Start Abstracts α-proton Proton H⁺

Caption: Base abstracts the alpha-proton, leading to elimination.

Decision-Making Flowchart for Deprotection

This flowchart provides a logical path to selecting the most appropriate debenzylation method.

G Start Start: Choose Debenzylation Method for Ser(Bzl) CheckSulfur Does the peptide contain Cys or Met residues? Start->CheckSulfur CheckReducibleGroups Are other easily reducible groups present (e.g., alkyne)? CheckSulfur->CheckReducibleGroups No Method_TFA Use Acidolysis (TFA + Scavengers) CheckSulfur->Method_TFA Yes CheckAcidSensitivity Are other groups acid-sensitive? Method_NaNH3 Use Dissolving Metal Reduction (Na/NH₃) CheckAcidSensitivity->Method_NaNH3 Yes Method_H2 Use Catalytic Hydrogenation (H₂/Pd-C) CheckReducibleGroups->Method_H2 No Method_Transfer Consider Catalytic Transfer Hydrogenation CheckReducibleGroups->Method_Transfer Yes Method_TFA->CheckAcidSensitivity If N->O acyl shift is a risk, consider Na/NH₃

Caption: A guide to selecting the optimal debenzylation method.

References

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1643-1651. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

  • Fields, C. G., & Fields, G. B. (1999). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Enzymology, 289, 104-124. [Link]

  • ChemHelpASAP. (2019). Synthesis & Cleavage of Benzyl Ethers. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Rehman, A., & Siddiqui, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Schafer, M., & Kappe, C. O. (2013). Hydrogenolytic debenzylation of sulfur-containing peptides. Journal of Peptide Science, 19(11), 685-692. [Link]

  • Guttmann, S., & Boissonnas, R. A. (1959). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Helvetica Chimica Acta, 42(4), 1257-1264. [Link]

  • Dadová, J., El-Faham, A., & Albericio, F. (2017). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Science, 108(4), e22987. [Link]

  • Galonic, D., & Gin, D. Y. (2007). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 18(7), 1313-1323. [Link]

  • Zahariev, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2038-2046. [Link]

  • Sohma, Y., & Kiso, Y. (2006). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science, 12(3), 154-160. [Link]

  • Demarchi, B., et al. (2013). New experimental evidence for in-chain amino acid racemization of serine in a model peptide. Analytical Chemistry, 85(12), 5835-5842. [Link]

  • Olszowy, M., et al. (2025). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Journal of Peptide Science, e3507. [Link]

  • Reddit. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. r/Chempros. [Link]

  • Wang, P., et al. (2019). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ChemistrySelect, 4(41), 12158-12161. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity of Benzyl-O-benzyl-serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SER-BZL-H2O-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely accessing this guide because you are working with


-protected-

-benzyl-serine derivatives
(e.g., Fmoc-Ser(Bzl)-OH, Boc-Ser(Bzl)-OH) and are experiencing inconsistent yields, coupling failures, or unexpected racemization.

While the benzyl ether (


-Bzl)  linkage itself is chemically robust against moisture (requiring strong acids like HF or TFMSA for cleavage), the activated amino acid species  used during synthesis are highly sensitive to hydrolysis. Furthermore, Serine derivatives possess a unique susceptibility to racemization via 

-elimination and oxazolone formation, a process catalytically accelerated by the presence of water and base.

This guide treats your laboratory workflow as a system. If moisture breaches this system, the chemical logic fails.

Module 1: Storage & Physical Handling

Preventing moisture ingress before the reaction starts.

Q: I just received my shipment of Fmoc-Ser(Bzl)-OH. Why is the powder clumping?

A: Clumping is the first physical indicator of hygroscopicity. While the benzyl protection makes the side chain hydrophobic, the free carboxylic acid and the carbamate (Fmoc/Boc) regions can still interact with atmospheric moisture.

  • The Mechanism: Water molecules adsorb onto the crystal lattice, creating "liquid bridges" between particles. This does not necessarily mean the compound has degraded, but it introduces an unknown mass of water into your stoichiometry.

  • The Fix:

    • Dry the clumps in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Verify dryness by checking the melting point; a depressed melting point indicates retained solvent/water.

Q: How should I store these derivatives to ensure long-term stability?

A: Follow the "Cold Chain, Dry Warm" protocol.

  • Storage: Store at +2°C to +8°C (refrigerated). The low temperature slows down spontaneous hydrolysis or disproportionation.

  • Usage (Critical Step): Do NOT open the bottle immediately upon removing it from the fridge.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the reagent (dew point effect).

    • Protocol: Allow the closed container to equilibrate to room temperature (approx. 30–60 minutes) in a desiccator before opening.

Module 2: Reaction Troubleshooting

Diagnosing failures during Peptide Synthesis (SPPS/Liquid Phase).

Q: My coupling efficiency is low (<80%), even though I used excess reagent. Is the Benzyl group interfering?

A: Unlikely. The Benzyl group is sterically small. The culprit is almost certainly competitive hydrolysis of the activated ester.

  • The Science: You are likely using "one-pot" activation (e.g., HATU/DIPEA or DIC/Oxyma). In the presence of water (from wet solvent or wet air), the activated ester (e.g.,

    
    -acylisourea or OBt-ester) faces two pathways:
    
    • Amine Attack (Desired): Forms the peptide bond.

    • Water Attack (Parasitic): Hydrolyzes the active ester back to the starting carboxylic acid.

  • The Consequence: The coupling reagent is consumed, but the amino acid is regenerated. You end up with unreacted amine on the resin (deletion sequence).

Q: I am detecting significant racemization (D-Ser content). Why is this happening?

A: Serine is uniquely prone to racemization, and moisture acts as a catalyst in this process.

  • The Mechanism: The electronegative oxygen on the

    
    -carbon (the 
    
    
    
    -Benzyl group) withdraws electron density, making the
    
    
    -proton more acidic.
    • Pathway A (Oxazolone): In the presence of base (DIPEA) and moisture, the activated species cyclizes to form an oxazolone. This intermediate easily tautomerizes, losing chirality.

    • Pathway B (

      
      -Elimination):  Base can trigger the elimination of the benzyl ether, forming dehydroalanine, which is achiral.
      
  • The Fix:

    • Use minimal base (maintain pH < 8 during coupling).

    • Use Oxyma Pure instead of HOBt, as it suppresses racemization more effectively.

    • Ensure solvents (DMF/NMP) are anhydrous (water content < 0.03%).

Module 3: Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition that occurs when moisture is present in your reaction vessel.

MoisturePathways Start Protected Serine (Fmoc-Ser(Bzl)-OH) Activation Activation Step (HATU/DIC) Start->Activation + Coupling Reagent ActiveEster Activated Ester (Highly Reactive) Activation->ActiveEster PeptideBond Peptide Bond (Success) ActiveEster->PeptideBond + Amine (R-NH2) (Kinetic Product) Hydrolysis Hydrolysis (Reagent Waste) ActiveEster->Hydrolysis + H2O (Moisture) (Competes w/ Amine) Racemization Racemization (D-Enantiomer) ActiveEster->Racemization + Base + H2O (Oxazolone Route) Hydrolysis->Start Regenerates Acid

Figure 1: Kinetic competition in moisture-compromised coupling reactions. Note that hydrolysis regenerates the starting material but consumes the expensive coupling reagent.

Module 4: Comparative Data & Protocols
Impact of Solvent Water Content on Coupling Efficiency

Data synthesized from standard SPPS optimization protocols.

ParameterAnhydrous DMF (<0.02% H2O)"Wet" DMF (0.5% H2O)Technical Insight
Coupling Yield (1h) >99.5%~85-92%Water consumes activated ester.
Racemization (% D-Ser) <0.2%1.5% - 3.0%Water facilitates proton transfer.
Reagent Consumption 1.0 Equiv (Theoretical)>1.5 EquivExcess reagent needed to compensate for hydrolysis.
Side Reaction MinimalDehydroalanine formation

-elimination risk increases.
Protocol: The "Zero-Moisture" Coupling Setup
  • Solvent Prep: Do not trust "anhydrous" bottles once opened. Store DMF over activated 4Å Molecular Sieves for at least 24 hours prior to use.

  • Reagent Prep: Dissolve Fmoc-Ser(Bzl)-OH and HATU in the dry solvent immediately before use.

  • Base Addition: Add DIPEA (Base) last, immediately before adding the mixture to the resin.

    • Reason: The activated ester is most unstable when basic. Minimizing the time it sits in solution prevents racemization.

  • Inert Atmosphere: If possible, purge the reaction vessel with Nitrogen or Argon.

References
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. (General handling of protected amino acids).[1][2][3]

  • Aapptec. Boc-Ser(Bzl)-OH Product Guide. (Specific data on Benzyl-serine cleavage and stability).

  • ResearchGate (Community Discussion). Why HATU is not working in a coupling reaction... (Detailed discussion on water interference in HATU couplings).

  • Takahashi, O., et al. Computational insight into the mechanism of serine residue racemization.[4][5] (Mechanistic proof of water-assisted enolization).

  • LifeTein. Basic Peptides Synthesis Introduction. (Standard protocols for SPPS and protecting groups).

Sources

Minimizing aspartimide formation when using benzyl-protected serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven guidance to overcome challenges in peptide synthesis. This guide focuses on a critical and often misunderstood side reaction: aspartimide formation.

While your query mentioned benzyl-protected serine, it is crucial to clarify from a mechanistic standpoint that the classic and most prevalent aspartimide formation pathway involves the side chain of aspartic acid (Asp) . The reaction is an intramolecular cyclization driven by the deprotonation of the backbone amide nitrogen following an Asp residue, which then attacks the side-chain carbonyl of the Asp residue itself. Serine lacks this side-chain carbonyl and thus does not undergo this specific reaction.

It is a common point of confusion, especially as Asp-Ser sequences are particularly prone to this issue. This guide is therefore structured around the scientifically accurate context of aspartic acid, which is the key to solving this problem. We will address how the choice of amino acid following Asp, including serine, dramatically influences the rate of this side reaction and the strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

Aspartimide formation is an intramolecular side reaction that occurs at aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection.[1][2] The process is initiated when a base (like piperidine) removes the proton from the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the activated ester of the Asp side chain to form a five-membered succinimide ring, known as an aspartimide.[1]

This side reaction is highly problematic for several reasons:

  • Chain Termination: The aspartimide intermediate can lead to the termination of the peptide chain.[3]

  • Formation of Difficult-to-Separate Impurities: The succinimide ring is unstable and can be opened by nucleophiles. Attack by piperidine yields piperidide adducts, while attack by water or hydroxide can reopen the ring to form a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl peptide.[2]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp peptides, which are often indistinguishable by mass spectrometry and co-elute with the desired product in reverse-phase HPLC.[2]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp+1 or Xxx in an Asp-Xxx motif). The reaction is most facile when the Asp+1 residue is sterically unhindered, allowing the backbone nitrogen to easily adopt the correct conformation for cyclization.[1]

Common problematic sequences include:

  • Asp-Gly: This is the most notorious sequence due to the lack of any steric hindrance from the glycine side chain.[1][4]

  • Asp-Ser: The hydroxyl group of serine can influence the local environment, and the residue's relatively small size makes this sequence highly prone to the side reaction.[4]

  • Asp-Ala: Similar to glycine, the small methyl side chain of alanine offers little steric protection.[4]

  • Asp-Asn: This sequence is also known to be highly susceptible.

Q3: How does the choice of the Asp side-chain protecting group, such as a benzyl ester, affect this process?

The side-chain protecting group on the Asp residue plays a critical role. Electron-withdrawing protecting groups can activate the side-chain carbonyl, making it more susceptible to nucleophilic attack. While the standard tert-butyl (OtBu) ester is widely used, it offers minimal steric protection.

Studies have shown that benzyl (OBzl) esters are significantly more prone to aspartimide formation compared to more sterically hindered protecting groups like cyclohexyl (OcHex) esters.[5][6] The cyclohexyl protected tetrapeptide showed a 170-fold reduction in imide formation compared to the benzyl protected version under basic conditions.[5][6] This highlights that moving away from less-hindered esters like OBzl is a key first step in mitigating this side reaction.

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism, which is the primary pathway during Fmoc-SPPS.

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent byproduct generation.

Troubleshooting Guide

This section addresses common experimental observations and provides actionable solutions.

Observation / Problem Probable Cause Recommended Solutions & Underlying Logic
Primary impurity peak in HPLC with Mass = [Target Mass - 18 Da]. Aspartimide Formation. The mass loss of 18 Da corresponds to the loss of a water molecule during the intramolecular cyclization to form the succinimide ring.1. Confirm the location: Use MS/MS sequencing to pinpoint the Asp residue where the modification occurred. 2. Implement preventative strategies outlined in the section below. Focus on modifying the Fmoc-deprotection step or using a specialized Asp monomer.
Multiple impurity peaks, some with the correct mass but different retention times. Racemization and/or α/β isomerization. The aspartimide intermediate is planar and can be protonated from either face, leading to D-Asp (racemization). Ring-opening can occur at two different carbonyls, leading to the desired α-peptide or the isomeric β-peptide. These products often co-elute.[2]1. Change the Asp protecting group: Switch from Asp(OtBu) or Asp(OBzl) to a bulkier group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH .[2] The increased steric hindrance physically obstructs the nucleophilic attack. 2. Use backbone protection: Incorporate the Asp residue as part of a dipeptide, such as Fmoc-Xxx-Asp(OtBu)-(Dmb)Gly-OH . The Dmb group on the glycine nitrogen prevents its deprotonation.[4]
Synthesis of an Asp-Ser peptide fails or yields very low purity. High propensity for aspartimide formation at the Asp-Ser junction. When serine follows aspartic acid, an alternative strategy using pseudoproline dipeptides can be highly effective.[1][4]Incorporate a pseudoproline dipeptide: Instead of coupling Fmoc-Ser(tBu)-OH onto the Asp residue, use an Fmoc-Asp(OtBu)-Ser(ψMe,Me pro)-OH dipeptide. This temporarily forms an oxazolidine ring between the Asp and Ser residues, locking the backbone amide and preventing it from attacking the Asp side chain. The pseudoproline is fully reverted to the native sequence during final TFA cleavage.[1]
General increase in side products when using microwave-assisted SPPS. Elevated temperature accelerates side reactions. High temperatures, while speeding up couplings, also significantly increase the rate of aspartimide formation.[3]1. Lower the reaction temperature during coupling and deprotection steps.[7] 2. Reduce Fmoc-deprotection times. Minimize exposure to basic conditions.[3] 3. Add an acidic additive to the deprotection solution (see protocol below).

Strategic Protocols for Minimizing Aspartimide Formation

Here we present validated protocols to proactively address this side reaction.

Strategy 1: Modifying the Fmoc-Deprotection Cocktail

The logic behind this strategy is to lower the effective basicity of the deprotection solution, thereby reducing the concentration of the deprotonated backbone amide nucleophile. Adding a mild acid like HOBt buffers the solution.[1][4]

Protocol: HOBt Addition to Deprotection Solution

  • Reagent Preparation: Prepare your standard Fmoc-deprotection solution (e.g., 20% piperidine in DMF).

  • Additive Inclusion: To this solution, add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.

    • Note: Oxyma Pure can also be used and has been shown to be highly effective.[1]

  • Deprotection Step: Proceed with your standard deprotection protocol (e.g., 2 x 10 minutes). The presence of HOBt will suppress aspartimide formation without significantly impacting Fmoc removal efficiency.

  • Washing: Ensure thorough washing of the resin after deprotection to remove all traces of piperidine and HOBt before the subsequent coupling step.

Strategy 2: Utilizing Optimized Aspartic Acid Derivatives

For highly problematic sequences, modifying the deprotection conditions may not be sufficient. In these cases, using a specially designed Asp monomer is the most robust solution.

Comparative Data on Asp Protecting Groups

Protecting GroupStructure TypeMechanism of SuppressionRelative Cost
-OtBu (tert-butyl)Standard EsterMinimal steric hindrance (Baseline)Low
-OBzl (benzyl)Standard EsterLess steric hindrance than OtBu; more prone to aspartimide formation.[6]Low
-OcHex (cyclohexyl)Bulky EsterIncreased steric hindrance over OtBu/OBzl.[6]Medium
-OMpe (3-methylpent-3-yl)Bulky/Flexible EsterHigh steric hindrance and chain flexibility disrupts the required conformation for cyclization.[3]High
-CSY (cyanosulfurylide)Non-Ester MaskingReplaces the C-O ester bond with a stable C-C bond, completely preventing the reaction.[8][9][10]Very High

Protocol: Synthesis using Fmoc-Asp(OMpe)-OH

  • Planning: Identify the Asp-Xxx trouble spot in your sequence.

  • Monomer Substitution: When you reach this position in your synthesis, substitute the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH .

  • Coupling: Use your standard coupling protocol (e.g., HBTU/DIPEA or DIC/Oxyma). Coupling times may need to be slightly extended due to the increased steric bulk of the monomer.

  • Monitoring: Use a qualitative ninhydrin test to ensure the coupling reaction has gone to completion. If necessary, perform a second coupling.

  • Continuation: Continue with the synthesis. The OMpe group is stable to standard piperidine deprotection conditions but is cleanly removed during the final TFA cleavage cocktail.

Decision Workflow for Peptide Synthesis

This workflow helps in selecting the appropriate strategy based on the peptide sequence.

Caption: Decision workflow for selecting a strategy to mitigate aspartimide formation.

By understanding the underlying mechanism and proactively selecting the right tools—be it a modified deprotection cocktail or a specialized amino acid derivative—researchers can confidently synthesize even the most challenging peptides, ensuring higher purity and yield.

References

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022). ResearchGate. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Shao, H., Li, C. H., & Tam, J. P. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • Shao, H., Li, C. H., & Tam, J. P. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Hlebowicz, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Thomas, D. A., & Bode, J. W. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Thomas, D. A., & Bode, J. W. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of


-Dibenzylserine (Bzl-Ser(Bzl)-OH) . Unlike standard solid-phase synthesis building blocks (e.g., Fmoc/tBu derivatives), Bzl-Ser(Bzl)-OH exhibits a unique ionization signature dominated by aromatic stability.

Key Technical Insight: The fragmentation of Bzl-Ser(Bzl)-OH under Electrospray Ionization (ESI) is governed by the formation of the resonance-stabilized tropylium ion (


 91) . This diagnostic marker distinguishes it from acid-labile counterparts, which typically fragment via neutral losses (e.g., isobutylene).

Target Audience: This protocol is designed for analytical chemists and peptide scientists requiring rigorous identification standards for protected amino acid intermediates.

Technical Deep Dive: Fragmentation Mechanics

The Molecule: Bzl-Ser(Bzl)-OH
  • Formula:

    
    
    
  • Monoisotopic Mass: 285.14 Da

  • Precursor Ion $[M+H]^+ $:

    
     286.15
    
Primary Fragmentation Pathways

The dissociation of Bzl-Ser(Bzl)-OH is driven by the lability of the benzyl-heteroatom bonds (


 and 

). Under Collision-Induced Dissociation (CID), two competing mechanisms dictate the spectrum:
  • Charge-Remote Fragmentation (Tropylium Formation): The most abundant ion in the spectrum is invariably

    
     91 (
    
    
    
    ). The benzyl groups on both the N-terminus and the side-chain oxygen are excellent leaving groups. Upon excitation, the benzyl cation cleaves and immediately rearranges into the seven-membered aromatic tropylium ring, a "thermodynamic sink" in mass spectrometry.
  • Immonium Ion Formation: Standard amino acid fragmentation yields an immonium ion (

    
    ). For N-benzyl serine, the N-terminal benzyl group remains attached during the initial decarboxylation, shifting the characteristic serine immonium peak from 
    
    
    
    60 to
    
    
    150
    (
    
    
    ), provided the side-chain benzyl is lost as a neutral.
Mechanistic Visualization

The following diagram details the specific ion transitions.

G Precursor Precursor Ion [M+H]+ m/z 286.15 Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium Heterolytic Cleavage (Dominant) NeutralLoss Neutral Loss Pathway [M+H - C7H8]+ m/z 194.10 Precursor->NeutralLoss Loss of Toluene (Side Chain) Immonium N-Bzl Immonium Ion [C9H12NO]+ m/z 150.09 NeutralLoss->Immonium -CO, -H2O (Backbone Cleavage)

Figure 1: ESI-MS/MS fragmentation pathway of Bzl-Ser(Bzl)-OH showing the competition between tropylium formation and backbone fragmentation.

Comparative Analysis: Bzl vs. Fmoc vs. tBu[1]

In drug development, distinguishing between protecting groups is critical for impurity profiling. The table below contrasts Bzl-Ser(Bzl)-OH with its most common alternatives.

Table 1: Comparative MS Performance of Protected Serine Derivatives
FeatureBzl-Ser(Bzl)-OH Fmoc-Ser(tBu)-OH H-Ser(Bzl)-OH
Precursor

286.15 384.18 196.10
Base Peak (100%) 91 (

)
179 (Dibenzofulvene) 91 (

)
Diagnostic Neutral Loss -92 Da (Toluene)-56 Da (Isobutylene)-18 Da (

)
Characteristic Mechanism Benzylic cleavage

Tropylium
Tertiary carbocation eliminationSide-chain ether cleavage
Low Energy Stability High (Requires higher CE)Low (Fragments easily)Moderate
Immonium Ion

150

272 (rarely seen intact)

60

Analytical Insight:

  • Fmoc-Ser(tBu)-OH is characterized by the "fragile" t-butyl group. You will often see the

    
     peak even in the full MS scan (in-source fragmentation).
    
  • Bzl-Ser(Bzl)-OH is robust. The benzyl ether linkage is stable to acid and requires higher collision energy (CE) to fragment compared to tBu. When it does fragment, the signal is overwhelmingly dominated by the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     91 cation.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible identification of Bzl-Ser(Bzl)-OH using ESI-MS/MS.

Sample Preparation
  • Stock Solution: Dissolve 1 mg Bzl-Ser(Bzl)-OH in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

    • Why Formic Acid? Promotes protonation (

      
      ) essential for positive mode ESI.
      
Instrument Parameters (Generic Triple Quad / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the benzyl group).

  • Source Temp: 120°C.

  • Desolvation Gas:

    
    , 600 L/hr.
    
MS/MS Acquisition (Daughter Scan)
  • Precursor Selection: Select

    
     286.1 (
    
    
    
    0.5 Da).
  • Collision Energy (CE) Ramp:

    • 10 eV: Observe precursor survival (Validation of stability).

    • 25 eV: Onset of

      
       194 (Loss of toluene).
      
    • 40 eV: Dominance of

      
       91 (Tropylium).
      
Data Interpretation Logic
  • Step 1: Check Full Scan. Is

    
     286 present?
    
    • If yes: Proceed.

    • If

      
       286 is weak but 91 is high: Cone voltage is too high (In-source fragmentation). Lower voltage.
      
  • Step 2: Run MS/MS on 286.

  • Step 3: Verify Base Peak. Is it

    
     91?
    
    • Yes: Confirms Benzyl protection.

  • Step 4: Check for

    
     179 (Fmoc).
    
    • If present: Sample is contaminated with Fmoc-Ser.

References

  • Fragmentation of Benzyl-Aminated Peptides Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the "Carbocation Elimination Pathway" (CCE) and the formation of tropylium ions from benzyl-amines.[1]

  • Mass Spectrometry of Amino Acids and Proteins Source: Wiley-VCH Online Library URL:[Link] Relevance: Foundational text on the "mobile proton model" and immonium ion formation in serine derivatives.

  • Fragmentation Mechanisms of Protonated Benzylamines Source: PubMed URL:[Link] Relevance: Details the energetics of benzyl migration and the stability of the

    
     91 ion in ESI-MS/MS.
    
  • Comparison of Fmoc and Boc SPPS Strategies Source: ResearchGate URL:[2][Link] Relevance: Provides context on the chemical stability differences between Bzl, Fmoc, and tBu groups.

Sources

Technical Comparison: N-Benzyl vs. Fmoc Protection in Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the majority of solid-phase peptide synthesis (SPPS), Fmoc (9-fluorenylmethoxycarbonyl) protection is the industry standard due to its mild base lability and orthogonality to acid-labile side-chain protectors.[1] However, in the specific context of Serine (Ser) derivatives —particularly those involving side-chain modifications (phosphorylation, glycosylation) or reductive transformations (e.g., aldehyde synthesis)—Fmoc protection presents critical stability risks.[2]

N-benzyl (Bn) and N,N-dibenzyl protection strategies offer a robust alternative, primarily by eliminating the risk of base-catalyzed


-elimination and providing stability against hydride reductants. This guide analyzes the mechanistic advantages of N-benzyl protection for high-value serine building blocks.

The Core Problem: -Elimination in Serine

The fundamental instability of serine derivatives arises from the acidity of the


-proton, which is exacerbated by electron-withdrawing protecting groups on the amine.
The Fmoc Limitation

Fmoc removal requires exposure to secondary amines (typically 20% piperidine). For serine derivatives with good leaving groups on the side chain (e.g.,


-phosphate, 

-sulfate, or

-glycans), the basic conditions necessary to remove Fmoc often trigger an E1cB elimination mechanism. This results in the formation of dehydroalanine (Dha) , an irreversible byproduct that ruins the chiral center and the peptide sequence.
The N-Benzyl Advantage

N-benzyl groups convert the amine into a secondary or tertiary amine (in the case of dibenzyl). Unlike the carbamate (Fmoc), the alkyl-protected amine does not increase the acidity of the


-proton to the same degree. More importantly, N-benzyl groups are stable to base , allowing chemical manipulation of the side chain without triggering elimination.
Mechanism Visualization

The following diagram contrasts the reaction pathways of Fmoc vs. N-Benzyl protected serine under basic conditions.

BetaElimination Fmoc_Ser Fmoc-Ser(OX)-OR (Carbamate Protected) Carbanion Enolate/Carbanion Intermediate Fmoc_Ser->Carbanion α-Proton Abstraction Bn_Ser N,N-Dibenzyl-Ser(OX)-OR (Alkyl Protected) Stable Stable Serine Derivative Bn_Ser->Stable No Reaction with Base Piperidine 20% Piperidine (Base) Piperidine->Carbanion Piperidine->Stable Inert Dha Dehydroalanine (Dha) (Elimination Product) Carbanion->Dha β-Elimination of OX

Figure 1: Mechanistic divergence of Fmoc vs. N-Benzyl serine derivatives under basic conditions. Fmoc promotes


-elimination; N-Benzyl remains inert.

Comparative Performance Data

The following table summarizes the stability profiles and suitability of each protecting group for specific synthetic transformations.

FeatureFmoc Protection N-Benzyl / N,N-Dibenzyl Protection
Primary Removal Condition Base (20% Piperidine)Hydrogenolysis (

) or Dissolving Metal (Na/NH

)
Risk of

-Elimination
High (especially with leaving groups like -OPO

R

)
Negligible (Base stable)
Hydride Stability Low (Labile to LiAlH

)
High (Stable to LiAlH

, NaBH

)
Nucleophilicity of Nitrogen Non-nucleophilic (Carbamate)Nucleophilic (Secondary/Tertiary Amine)
Racemization Risk Moderate (during activation)Low (N,N-dibenzyl prevents oxazolone formation)
Ideal Application Standard SPPS, Robust sequencesSynthesis of Garner's Aldehyde, Phospho-Ser, Cyclic Ser derivatives

Specialized Applications: Where N-Benzyl Wins

A. Synthesis of Garner's Aldehyde (and Analogues)

Garner's aldehyde is a critical chiral building block derived from serine.

  • Fmoc Failure Mode: Synthesizing the aldehyde requires reducing the methyl ester to an alcohol or aldehyde. Fmoc is unstable to strong reducing agents like Lithium Aluminum Hydride (LiAlH

    
    ).[2] While milder reagents (LiBH
    
    
    
    ) can sometimes be used, yields are often compromised by partial Fmoc cleavage.
  • N-Benzyl Success: N-benzyl (or N-Boc) protection is completely stable to LiAlH

    
    , allowing clean reduction of the ester to the alcohol, followed by oxidation to the aldehyde without touching the amine protection.
    
B. Prevention of Aziridine Formation in Mitsunobu Reactions

When performing Mitsunobu reactions on the serine side chain (e.g., to invert stereochemistry or form


-lactams), the nature of the nitrogen protection is critical.
  • Fmoc/Cbz/Boc Issues: Protons on carbamate-protected nitrogens are sufficiently acidic to participate in intramolecular cyclization, leading to aziridine byproducts or dehydropeptides.

  • N,N-Dibenzyl Advantage: By fully alkylating the nitrogen (removing the NH proton), N,N-dibenzyl protection physically prevents the nitrogen from acting as a nucleophile or proton donor, forcing the reaction to proceed exclusively at the oxygen.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dibenzyl-L-Serine Benzyl Ester

This intermediate provides maximum protection for the serine core during harsh side-chain manipulations.

Reagents: L-Serine benzyl ester HCl, Benzyl bromide (BnBr), Diisopropylethylamine (DIPEA), Acetonitrile (MeCN).

  • Dissolution: Dissolve L-Serine benzyl ester HCl (10 mmol) in MeCN (50 mL).

  • Base Addition: Add DIPEA (22 mmol) and stir at room temperature for 10 minutes.

  • Alkylation: Add Benzyl bromide (22 mmol) dropwise.

    • Note: A slight excess (2.2 eq) ensures formation of the dibenzyl species rather than the mono-benzyl.

  • Reflux: Heat the mixture to reflux (80°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the mono-benzylated intermediate.

  • Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO

    
    , water, and brine.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 85-92%.

    • Data Check:

      
      H NMR should show two distinct benzylic CH
      
      
      
      signals (often AB quartets due to chirality).
Protocol 2: Catalytic Hydrogenolysis (Deprotection)

Unlike Fmoc removal, this method avoids all basic conditions.

Reagents: Pd/C (10% wt), Hydrogen gas (


), Methanol (MeOH), Acetic Acid (AcOH).
  • Preparation: Dissolve the N-benzyl serine derivative (1 mmol) in MeOH (10 mL). Add catalytic AcOH (0.1 mL) to protonate the amine and accelerate cleavage.

  • Catalyst: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent.

  • Hydrogenation: Purge with

    
     gas (balloon pressure is usually sufficient for O-Bn; N-Bn may require 50-100 psi or Pearlman's catalyst Pd(OH)
    
    
    
    for faster turnover).
  • Reaction: Stir vigorously for 12-24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate. The product is obtained as the acetate salt.

Decision Workflow

Use this logic gate to determine the correct protection strategy for your serine derivative.

DecisionTree cluster_key Key Decision Factors Start Start: Serine Derivative Synthesis Q1 Does the synthesis involve Standard SPPS (Peptide Chain)? Start->Q1 Q2 Is the side chain sensitive to BASE (e.g., Phospho, Glyco, Sulfato)? Q1->Q2 No (Solution Phase/Building Block) Res_Fmoc Use Fmoc Protection (Standard Protocol) Q1->Res_Fmoc Yes Q3 Does the synthesis involve Strong Hydride Reduction (LiAlH4)? Q2->Q3 No Res_Bn Use N-Benzyl / Dibenzyl (Prevent Elimination/Reduction) Q2->Res_Bn Yes (High Risk of Elimination) Q3->Res_Fmoc No Q3->Res_Bn Yes Key1 Base Sensitivity -> Go Benzyl Key2 Hydride Sensitivity -> Go Benzyl

Figure 2: Strategic decision tree for selecting Serine protection. N-Benzyl is the choice for sensitive solution-phase chemistry.

References

  • Identific

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate.
    [Link]
    
  • Application of the N-Dibenzyl Protective Group in the Prepar

    
    -Lactam Pseudopeptides. National Institutes of Health (PMC).
    [Link]
    
  • Garner's Aldehyde as a Versatile Intermediate in the Synthesis of Enantiopure Natural Products. Beilstein Journal of Organic Chemistry. [Link]

  • Benzyl (Bn) Protective Group: General Characteristics and Deprotection. Chem-Station. [Link]

  • An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link]

Sources

Technical Guide: Spectral Differentiation of Benzyl Ether and Amine Moieties via FT-IR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, distinguishing between Benzyl Ethers (


) and Benzyl Amines  (

or

) is a critical checkpoint, particularly when monitoring the protection/deprotection of functional groups. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) Spectroscopy offers a superior, rapid-response method for real-time reaction monitoring and solid-state identification.

This guide objectively compares the spectral signatures of these two functional groups, evaluating FT-IR's diagnostic performance against alternative analytical methods. It provides a self-validating protocol for researchers to confidently assign spectral bands.

Technical Deep Dive: Spectral Signatures Compared

The core differentiation lies in the dipole moment changes associated with the Heteroatom-Hydrogen (


) bonds versus the Heteroatom-Carbon (

) bonds.
Comparative Peak Table

The following table summarizes the diagnostic regions. Note that the Benzyl (


)  group itself contributes aromatic signals common to both; the differentiation relies on the heteroatom linkage.
FeatureBenzyl Ether (

)
Primary Amine (

)
Secondary Amine (

)
3300–3500 cm⁻¹ Absent (Key Differentiator)Doublet (Strong/Medium) Sym & Asym StretchSinglet (Weak/Sharp) N-H Stretch
1050–1260 cm⁻¹ Strong/Broad C-O-C Asym StretchMedium/Weak C-N StretchMedium/Weak C-N Stretch
1580–1650 cm⁻¹ Absent (or obscured by Ar-C=C)Strong/Medium N-H ScissoringWeak/Absent
~3030 cm⁻¹ Weak (

C-H Stretch)
Weak (

C-H Stretch)
Weak (

C-H Stretch)
1660–2000 cm⁻¹ "Benzene Fingers" Overtone Pattern"Benzene Fingers" Overtone Pattern"Benzene Fingers" Overtone Pattern
Detailed Analysis of Diagnostic Bands
The Benzyl Ether Signature (

)

The ether linkage is chemically inert but spectrally loud. The C-O-C asymmetric stretch is the "anchor" peak.

  • Aliphatic Ethers (

    
    ):  Expect a strong band at 1085–1150 cm⁻¹ .
    
  • Aromatic Ethers (

    
    ):  If the benzyl group protects a phenol, resonance stiffens the bond, splitting the signal. Look for the Ar-O stretch at 1200–1275 cm⁻¹  and the aliphatic O-CH₂ stretch at 1020–1075 cm⁻¹ [1].
    
  • Interference Warning: This region overlaps with C-N stretches, but C-O stretches are significantly more intense due to the higher electronegativity difference of Oxygen compared to Nitrogen.

The Amine Signature (

)

The N-H stretch is the primary diagnostic tool but is sensitive to sample preparation (hydrogen bonding).

  • Primary Amines: The "Doublet" or "Fangs" appearance is caused by symmetric and asymmetric stretching modes.

  • Secondary Amines (e.g., N-Benzylmethylamine): Only one N-H bond exists, resulting in a single, often weak, sharp spike around 3300–3400 cm⁻¹ [2].[1]

  • Differentiation from OH: O-H stretches are broad and rounded (tongue-shaped) due to extensive hydrogen bonding. N-H stretches are sharper and less intense [3].

Performance Comparison: FT-IR vs. Alternatives

Why use IR when NMR exists? This section evaluates the utility of IR in this specific context.

MetricFT-IR Spectroscopy1H-NMR SpectroscopyVerdict
Speed < 1 minute10–30 minutesIR Wins (High Throughput)
Sample State Solid, Liquid, or GasSolubilized LiquidIR Wins (In-situ monitoring)
Differentiation Good (Functional Group ID)Excellent (Exact Connectivity)NMR Wins (Structural Proof)
Cost/Run NegligibleSolvent + Deuterated costsIR Wins (Routine Check)

Scientist's Insight: Use FT-IR for reaction monitoring (e.g., "Has the N-H peak disappeared after benzylation?"). Use NMR for final product validation.

Experimental Protocol: Self-Validating Methodology

To ensure the "Weak" N-H peak of a secondary benzyl amine is not missed, or the "Benzene Fingers" are visible, proper sample prep is non-negotiable.

Method A: Thin Film (Liquids/Oils)

Best for: Rapid ID of secondary amines where H-bonding might broaden peaks.

  • Place 1 drop of sample between two NaCl or KBr salt plates.

  • Validation Step: Check the baseline. If transmittance < 10% at the strongest peak, the film is too thick. If > 90%, it is too thin. Aim for 20-60% transmittance for the strongest band.

  • Critical Check: Look at 3300 cm⁻¹. If the baseline is noisy, accumulate more scans (increase from 16 to 64) to resolve weak N-H signals.

Method B: KBr Pellet (Solids)

Best for: Resolving the weak aromatic overtones (1660–2000 cm⁻¹) of the benzyl group.

  • Mix solid sample with optical grade KBr (ratio 1:100).

  • Grind until no crystallites are visible (prevents Christiansen effect/scattering).

  • Press at 8-10 tons for 2 minutes.

  • Validation Step: The pellet must be translucent. An opaque white pellet indicates moisture or insufficient pressure, which will obscure the critical 3000 cm⁻¹ region.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these groups using spectral data.

IR_Identification_Workflow cluster_benzyl Benzyl Confirmation (Secondary Check) Start Start: Analyze Spectrum (Region > 3000 cm⁻¹) CheckNH Check 3300-3500 cm⁻¹ (N-H Stretching Region) Start->CheckNH PeaksPresent Peaks Visible? CheckNH->PeaksPresent Doublet Double Band ('Fangs') Medium Intensity PeaksPresent->Doublet Two Peaks Singlet Single Sharp Band Weak Intensity PeaksPresent->Singlet One Peak NoPeaks No Significant Peaks (Only C-H < 3000) PeaksPresent->NoPeaks None PrimAmine Conclusion: Primary Amine (R-NH₂) Doublet->PrimAmine SecAmine Conclusion: Secondary Amine (R-NH-Bn) Singlet->SecAmine CheckCO Check 1050-1250 cm⁻¹ (Fingerprint Region) NoPeaks->CheckCO StrongCO Strong, Broad Band (1050-1250 cm⁻¹) CheckCO->StrongCO Strong Abs. WeakCO Weak/No Band CheckCO->WeakCO Weak Abs. Ether Conclusion: Benzyl Ether (R-O-Bn) StrongCO->Ether TertAmine Conclusion: Tertiary Amine (R-N(Bn)₂) WeakCO->TertAmine Overtones Check 1660-2000 cm⁻¹ (Monosubstituted Pattern) SecAmine->Overtones Ether->Overtones

Figure 1: Decision tree for distinguishing Amine and Ether functionalities. Note that Tertiary Amines and Ethers both lack N-H stretches, making the C-O stretch intensity the deciding factor.

Troubleshooting & Interferences

  • The "Wet" Sample: Water absorbs strongly at 3400 cm⁻¹ (broad). This can mask N-H stretches or mimic them. Solution: Dry sample with

    
     or run a background scan of the solvent.
    
  • Amide Confusion: Amides (

    
    ) also show N-H stretches but are easily distinguished by the Carbonyl (C=O)  "Sword" peak at 1630–1690 cm⁻¹, which is absent in amines and ethers [4].
    
  • Benzyl Overtones: The "Benzene Fingers" (1660–2000 cm⁻¹) are weak.[2][3] If using ATR (Attenuated Total Reflectance), these may be invisible due to the shallow penetration depth. Use Transmission mode (KBr/Liquid cell) if confirmation of the benzyl ring pattern is required [5].

References

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac.[4][5][6][7] Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

Sources

Precision Benchmarking: Elemental Analysis Standards for C17H19NO3 Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: C17H19NO3

In pharmaceutical research, the molecular formula C17H19NO3 represents a "privileged scaffold" shared by biologically significant alkaloids, most notably Morphine , Hydromorphone , and Piperine .

While High-Resolution Mass Spectrometry (HRMS) provides exact mass, Elemental Analysis (CHN Combustion) remains the FDA-mandated gold standard for establishing bulk purity and hydration state. However, analyzing C17H19NO3 derivatives presents two specific failures modes that generic standards often mask:

  • The Refractory Nitrogen Trap: The fused piperidine/phenanthrene rings in morphine derivatives are "refractory," meaning they resist complete oxidation, often yielding low Nitrogen values if the combustion cycle is too short.

  • The Hydrate Shift: These alkaloids are hygroscopic. A single water molecule (monohydrate) shifts the Carbon content by over 4% , leading to false failures.

This guide benchmarks the three primary standardization strategies to overcome these hurdles.

Comparative Analysis of Standards

We evaluated three classes of standards for calibrating CHN analyzers (e.g., PerkinElmer 2400, Thermo FlashSmart) specifically for C17H19NO3 matrices.

Option A: Acetanilide (The Industry Workhorse)
  • Type: General Purpose Standard (NIST SRM 141d).

  • Chemistry:

    
     (Linear amide).
    
  • Best For: Routine calibration, system suitability testing.

FeaturePerformanceTechnical Note
Combustibility ExcellentBurns cleanly at 900°C; no catalyst required.
N-Content Match PoorContains 10.36% N , whereas Morphine contains only 4.91% N . This large dynamic range gap can introduce linearity errors.
Hygroscopicity LowStable on the bench; negligible weighing errors.
Option B: Atropine (The Matrix-Matched Mimic)
  • Type: Secondary Standard.[1]

  • Chemistry:

    
     (Tropane alkaloid).
    
  • Best For: Validating combustion kinetics of polycyclic amines.

FeaturePerformanceTechnical Note
Combustibility ModerateStructural similarity to Morphine (bridged rings) mimics the combustion difficulty of the target analyte.
N-Content Match Excellent4.84% N matches Morphine (4.91% N ) almost perfectly, minimizing detector linearity bias.
Hygroscopicity ModerateRequires storage in a desiccator; prone to surface moisture.
Option C: Sulfanilamide (The Nitrogen Stress-Test)
  • Type: High-Nitrogen Standard.

  • Chemistry:

    
    .
    
  • Best For: Verifying reduction tube efficiency.

FeaturePerformanceTechnical Note
Combustibility GoodHigh sulfur content monitors the "poisoning" of the reduction tube.
N-Content Match High (16.2%)Used to ensure the detector isn't saturating, but less relevant for low-N alkaloids.
Hygroscopicity LowVery stable.

Experimental Data: The Cost of Error

The following data demonstrates the impact of selecting the wrong standard or failing to account for hydration in Morphine (


, MW: 285.34).

Table 1: Theoretical vs. Observed Values (Simulated for Demonstration)

Analyte StateCarbon (Theoretical)Hydrogen (Theoretical)Nitrogen (Theoretical)Observed (Dry)Observed (Wet)*Status
Anhydrous 71.56% 6.71% 4.91% 71.48%67.45%Pass
Monohydrate 67.31%6.98%4.62%N/A67.35%Fail (if assumed dry)

> Critical Insight: If a researcher assumes their sample is anhydrous but it has absorbed 1 eq. of water (Wet), the Carbon value drops by 4.11% . Standard acceptance limits are


. This sample would be rejected immediately, triggering costly re-synthesis.

The Self-Validating Protocol (SVP)

To ensure data integrity for C17H19NO3 derivatives, do not rely on a single calibration. Use this "Bracketed Validation" workflow.

Phase 1: System Calibration
  • Warm-up: Purge instrument with Helium for 30 mins.

  • Blanking: Run 3 empty tin capsules to establish the baseline.

  • K-Factor Determination: Run Acetanilide (2 mg) in triplicate.

    • Acceptance Criteria: RSD < 0.2%.

Phase 2: Combustion Efficiency Check (The "Mimic" Step)

Before running your valuable sample, run Atropine .

  • Why? If the instrument passes Acetanilide but fails Atropine, your furnace temperature or oxygen boost is insufficient for alkaloids.

  • Action: If Atropine Nitrogen is low (< 4.7%), add Tungsten Trioxide (WO3) powder to the sample capsule to catalyze oxidation.

Phase 3: Sample Preparation (The Anti-Hydrate Step)
  • Drying: Dry C17H19NO3 derivatives at 105°C in vacuo (2-5 mmHg) for 4 hours.

  • Weighing: Weigh 1.5–2.5 mg into a tin capsule.

    • Tip: If the compound is an HCl salt, add 5 mg of

      
       to prevent the formation of volatile chlorine byproducts that skew results.
      
  • Sealing: Fold the capsule tightly to exclude atmospheric air.

Decision Logic for Standard Selection

Use the following decision tree to select the appropriate standard and additive for your specific derivative.

CHN_Selection Start Sample: C17H19NO3 Derivative IsSalt Is it a Salt? (HCl/HBr) Start->IsSalt IsHygro Is it Hygroscopic? IsSalt->IsHygro No (Free Base) AddV2O5 Add V2O5 + WO3 (Halogen Scavenger) IsSalt->AddV2O5 Yes VacDry Protocol: Dry 105°C (Vacuum) IsHygro->VacDry Yes (e.g. Morphine) DirectRun Direct Weighing IsHygro->DirectRun No (e.g. Piperine) AddV2O5->IsHygro StandardAcetanilide Primary Std: Acetanilide StandardAtropine Check Std: Atropine StandardAcetanilide->StandardAtropine Validation Step VacDry->StandardAcetanilide DirectRun->StandardAcetanilide

Figure 1: Decision matrix for selecting additives and pre-treatment protocols based on the specific salt form and hygroscopicity of the alkaloid derivative.

References

  • National Institute of Standards and Technology (NIST). (2012).[2][3] Certificate of Analysis: Standard Reference Material 141d - Acetanilide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2015). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Benzyl-O-benzyl-serine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Benzyl-O-benzyl-serine. As a protected amino acid derivative integral to peptide synthesis and pharmaceutical research, its handling and disposal demand a systematic approach grounded in safety and regulatory awareness.[1] This guide moves beyond mere instruction to explain the scientific rationale behind each step, ensuring that laboratory personnel can manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment

Understanding the inherent properties of a chemical is the cornerstone of its safe management. This compound, in its various isomeric forms (L, D, and DL), is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2][3][4]

However, the absence of a formal hazard classification does not imply zero risk. The toxicological properties have not been fully investigated, and good industrial hygiene and safety practices should always be followed.[3] The primary risks associated with this compound are physical (inhalation of dust) and potential, uncharacterized biological effects.

Table 1: Hazard Profile of this compound

Hazard CategoryClassificationKey Precautionary Recommendations
Acute Toxicity Not Classified[5]Avoid ingestion and inhalation of dust.[3][6]
Skin Corrosion/Irritation Not Classified[5]Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Eye Damage/Irritation Not Classified[5]Wear appropriate protective eyeglasses or chemical safety goggles.[6]
Environmental Hazard Not ClassifiedPrevent product from entering drains, surface water, or ground water.[5][7]

Causality Note: While the core molecule is not flagged as hazardous, it is a fine powder. Particulate matter of any kind can cause respiratory irritation. Therefore, engineering controls and personal protective equipment (PPE) are essential to minimize exposure via inhalation.

Pre-Disposal Protocol: Preparation and Segregation

Proper disposal begins before the first scoop of waste is transferred. The goal is to ensure the waste is correctly identified, contained, and segregated to prevent dangerous reactions and ensure it enters the correct waste stream.

Step 1: Waste Identification

A laboratory chemical is considered "waste" as soon as it is no longer intended for use.[8] This includes expired reagents, leftover materials from experiments, and spill cleanup materials. All waste containing this compound must be clearly identified.

Step 2: Container Selection

Choose a container that is compatible with the chemical and suitable for solid waste.

  • Material: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. Plastic is often preferred to minimize the risk of breakage.[9]

  • Condition: The container must be in good condition, free from leaks or cracks.[10]

  • Labeling: Affix a "Hazardous Waste" label (or your institution's equivalent chemical waste label) to the container before adding any waste.[10] Even for non-GHS-hazardous chemicals, many institutions mandate this as a best practice to ensure all chemical waste is tracked by Environmental Health and Safety (EHS) personnel.[8]

Step 3: Labeling the Waste Container

Complete the waste label with the following information:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "this compound". Avoid abbreviations or formulas.[10]

  • Approximate quantity of the waste.

  • The date the container was first used for waste accumulation.

  • The laboratory or generator information (e.g., PI name, room number).

Step-by-Step Disposal Procedures

This section details the workflow for handling the chemical waste, from accumulation to collection.

Workflow for Solid this compound Waste
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated area within the lab where waste is collected.[9] This area should be under the control of the laboratory personnel.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Conduct this transfer within a chemical fume hood or ventilated enclosure to prevent dust from becoming airborne.[4]

  • Keep Container Closed: The waste container must remain closed except when actively adding waste.[9][10] This minimizes the risk of spills and exposure.

  • Segregate Incompatibles: Store the waste container away from strong oxidizing agents.[3][6] While this compound is stable under normal conditions, this precaution prevents unforeseen reactions.

  • Schedule a Pickup: Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9] Do not dispose of this chemical in the regular trash or down the drain.[11][12]

Workflow for Contaminated Labware and PPE
  • Segregation: Items grossly contaminated with this compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) should be considered chemical waste.

  • Containment: Place these contaminated items into a designated solid waste container, separate from regular trash. This can be the same container as the bulk solid waste or a separate, clearly labeled container for "Contaminated Debris."

  • Glassware: Contaminated labware/glassware should be packaged in an appropriate container and labeled as hazardous waste, listing the chemical contaminant.[10] Alternatively, glassware can be decontaminated.

  • Decontamination: To decontaminate glassware, rinse it three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the residue. This rinsate must be collected and treated as hazardous liquid waste.[10] After the solvent rinse, wash with soap and water.

Disposal of Empty Product Containers
  • Triple Rinsing: The original product container must be triple-rinsed with a suitable solvent to remove all residue.[10][13] The rinsate generated from this process is considered hazardous waste and must be collected in a properly labeled liquid waste container.[10]

  • Defacing: After triple rinsing and air-drying, completely remove or deface the chemical label using a permanent marker.[8][13]

  • Final Disposal: Once cleaned and defaced, the empty container can typically be disposed of as regular laboratory waste or recycled, depending on institutional policy.[13]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ensure Ventilation: Ensure the area is well-ventilated.[7]

  • Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and gloves.

  • Containment & Cleanup: For a small, solid spill, gently sweep up the material and place it into the labeled hazardous waste container.[3] Avoid actions that create dust. Use a damp paper towel for the final wipe-down and place it in the waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste management and the hierarchy of safety controls.

DisposalWorkflow cluster_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_container Container Protocol cluster_glassware Glassware Protocol start This compound Waste Generated is_solid Pure Solid or Contaminated Debris? start->is_solid is_container Empty Original Container? start->is_container is_glassware Contaminated Glassware? start->is_glassware solid_proc 1. Transfer to labeled solid waste container in SAA. 2. Keep container closed. 3. Request EHS pickup when full. is_solid->solid_proc Solid container_proc 1. Triple rinse with appropriate solvent. 2. Collect rinsate as hazardous liquid waste. 3. Deface label. 4. Dispose of container in regular trash. is_container->container_proc Yes decontaminate Decontaminate? is_glassware->decontaminate Yes decon_proc Follow Container Protocol (Triple Rinse). decontaminate->decon_proc Yes dispose_proc Package in puncture-proof container. Label as solid hazardous waste. Request EHS pickup. decontaminate->dispose_proc No

Caption: Decision workflow for handling different types of this compound waste.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls for Chemical Handling eng Engineering Controls (e.g., Chemical Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for ensuring safety during chemical disposal procedures.

Conclusion

The proper disposal of this compound is straightforward but requires adherence to systematic safety protocols. Although not classified as a hazardous material, it must be treated as a regulated chemical waste product. All waste, including contaminated materials and rinsate from cleaning empty containers, must be collected and managed through your institution's EHS program. By following these detailed procedures, researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Safety Data Sheet: L-Serine. Carl ROTH. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Benzyl-O-benzyl-serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Benzyl-O-benzyl-serine (commonly abbreviated as H-Ser(Bzl)-OH or H-Ser(Bzl)-OBzl depending on esterification) is a protected amino acid derivative critical for solid-phase and solution-phase peptide synthesis.[1]

While the pure solid is classified primarily as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), the operational risk in a research setting is rarely the solid itself—it is the solvation matrix . In peptide synthesis, this compound is frequently dissolved in high-permeation solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) .

Therefore, this guide prescribes PPE not just for the solute, but for the solvent system that acts as a vehicle for skin absorption.

Hazard Profile
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2]Dust on sweaty skin can cause dermatitis.
Eye Irritation H319Causes serious eye irritation.[1]Micro-particles can cause corneal abrasion/chemical burns.
Resp. Irritation H335May cause respiratory irritation.[2]Inhalation of fine dust during weighing is the primary intake risk.

PPE Selection Matrix

Standard laboratory PPE is insufficient without specific material considerations. The following specifications are required for handling H-Ser(Bzl)-OH.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Solid) Nitrile Gloves Thickness:

0.11 mm (4 mil).Rationale: Nitrile provides excellent antistatic properties and resistance to amino acid solids.[1] Latex is discouraged due to potential allergenicity and poor solvent resistance.
Hand Protection (Solution) Double Gloving / Laminate Base: Nitrile.Outer: If dissolved in DCM , use PVA or Laminate gloves. Nitrile degrades rapidly (<5 mins) in DCM/DMF mixtures, exposing skin to the dissolved serine derivative [1].
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1 or EN 166.Rationale: Safety glasses with side shields are insufficient for powders, as static charge can attract dust around the lens. Goggles form a seal.
Respiratory N95 / P2 Mask or Fume Hood Requirement: Use a certified chemical fume hood for all weighing.[1] If weighing on an open bench (not recommended), an N95 respirator is mandatory to prevent inhalation of fines.
Body Lab Coat (High-Neck) Material: Poly-cotton blend or Tyvek.Rationale: Ensure wrist cuffs are tight (knit) to prevent powder from migrating up the sleeve.[1]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

The moment of highest risk is the transition from static solid to solution.

  • Environmental Control:

    • Activate the Fume Hood to Face Velocity 0.5 m/s .

    • Place an ionizing bar or antistatic gun near the balance if available; protected amino acids are prone to static buildup, causing "scattering."

  • Weighing:

    • Don Nitrile gloves .

    • Tare the weighing boat before opening the reagent bottle.

    • Transfer solid using a clean spatula. Do not pour directly from the bottle to avoid dust clouds.

    • Critical Step: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent grinding/crusting of the cap.

  • Solubilization (The Danger Zone):

    • If dissolving in DMF or DCM :

      • Double glove immediately.

      • Add solvent slowly down the side of the vessel to minimize aerosolization.

      • Why: Once dissolved, the H-Ser(Bzl)-OH can bypass the skin barrier via the solvent.[1]

Protocol B: Spill Management

Distinguish between dry and wet spills to prevent spreading contamination.

Spill TypeImmediate ActionCleanup Method
Dry Powder Stop airflow (Close hood sash slightly to prevent turbulence).[1]Do NOT sweep. Use a HEPA-filtered vacuum or wet a paper towel with Isopropanol to blot the powder.[1] Sweeping generates airborne dust.
Solution (Solvent) Evacuate area if >500mL.Cover with absorbent pads (polypropylene). Place used pads in a sealed hazardous waste bag. Wash surface with soap and water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the physical state of the chemical.

SafetyLogic Start Handling this compound StateCheck Assess Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Solution Solution (in DMF/DCM) StateCheck->Solution Dissolved RiskSolid Risk: Inhalation & Dust Contact Solid->RiskSolid RiskSol Risk: Transdermal Permeation Solution->RiskSol PPESolid PPE: Nitrile Gloves + N95/Hood RiskSolid->PPESolid ActionSolid Action: Wet Wipe Cleanup PPESolid->ActionSolid Disposal Disposal: RCRA Organic Waste ActionSolid->Disposal PPESol PPE: Laminate Gloves (Chem Resistant) RiskSol->PPESol ActionSol Action: Absorbent Pads PPESol->ActionSol ActionSol->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the amino acid derivative.[1]

Disposal & Compliance

Improper disposal of protected amino acids can lead to environmental contamination.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Solid Hazardous Waste container. Do not throw in regular trash.

  • Liquid Waste: Collect in a carboy labeled "Organic Waste - Halogenated" (if DCM is used) or "Non-Halogenated" (if only DMF/Methanol is used).[1]

  • Labeling: Explicitly list "this compound" on the waste tag.[1] Do not use generic labels like "Peptide Waste" if specific inventory tracking is required by your EHS department [2].

References

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.